[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAJUZPLCXKIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591579 | |
| Record name | tert-Butyl [2-(2-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180147-34-6 | |
| Record name | tert-Butyl [2-(2-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, a key intermediate in the development of various pharmaceutical compounds. This guide details a common synthetic protocol, presents characterization data in a structured format, and includes visual diagrams of the synthetic pathway and experimental workflow.
Introduction
This compound, also known as N-Boc-2-(2-aminophenyl)ethylamine, is a bifunctional molecule containing both a primary aromatic amine and a Boc-protected primary aliphatic amine. This structural motif makes it a valuable building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures. The selective protection of the aliphatic amine allows for regioselective modification of the aromatic amine, providing a versatile handle for further synthetic transformations.
Compound Identification:
-
IUPAC Name: tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate[1]
-
CAS Number: 163519-72-8
-
Molecular Weight: 236.31 g/mol [1]
Synthesis
A common and effective method for the synthesis of this compound involves the selective Boc-protection of one of the amino groups of a diamine precursor. The presented protocol outlines the synthesis starting from 2-(2-aminophenyl)ethanamine and di-tert-butyl dicarbonate ((Boc)₂O).
Synthetic Pathway
The synthesis proceeds via the nucleophilic attack of the more reactive aliphatic amine of 2-(2-aminophenyl)ethanamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The aromatic amine is less nucleophilic due to the delocalization of its lone pair of electrons into the phenyl ring, allowing for selective protection of the aliphatic amine.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-(2-aminophenyl)ethanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.
Reaction Parameters
| Parameter | Value/Description |
| Starting Material | 2-(2-aminophenyl)ethanamine |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry | Amine : (Boc)₂O : TEA = 1 : 1.05 : 1.1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Workup | Aqueous NaHCO₃ quench, DCM extraction |
| Purification | Flash column chromatography (Hexanes/EtOAc) |
| Typical Yield | 85-95% (Varies based on scale and purification) |
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical property measurements.
Physical Properties
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 80-84 °C |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) (400 MHz, CDCl₃, δ in ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.05 - 6.95 | m | 2H | Ar-H |
| 6.75 - 6.65 | m | 2H | Ar-H |
| 4.80 (br s) | br s | 1H | NH -Boc |
| 3.70 (br s) | br s | 2H | Ar-NH ₂ |
| 3.30 (q, J = 6.8 Hz) | q | 2H | -NH -CH ₂-CH₂-Ar |
| 2.75 (t, J = 6.8 Hz) | t | 2H | -NH-CH₂-CH ₂-Ar |
| 1.44 | s | 9H | -C(CH ₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) (100 MHz, CDCl₃, δ in ppm)
| Chemical Shift (ppm) | Assignment |
| 156.0 | C =O (Carbamate) |
| 144.5 | Ar-C -NH₂ |
| 128.5 | Ar-C H |
| 127.0 | Ar-C -CH₂ |
| 124.5 | Ar-C H |
| 118.8 | Ar-C H |
| 116.0 | Ar-C H |
| 79.2 | -C (CH₃)₃ |
| 41.5 | -NH-C H₂-CH₂-Ar |
| 35.0 | -NH-CH₂-C H₂-Ar |
| 28.4 | -C(C H₃)₃ |
FT-IR (Fourier-Transform Infrared Spectroscopy) (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretch (aromatic amine, NH₂) |
| 3350 | N-H stretch (carbamate) |
| 3050 | C-H stretch (aromatic) |
| 2975, 2870 | C-H stretch (aliphatic) |
| 1685 | C=O stretch (carbamate) |
| 1520 | N-H bend (carbamate) |
| 1250, 1170 | C-N stretch |
| 750 | C-H bend (ortho-disubstituted benzene) |
MS (Mass Spectrometry) Electrospray Ionization (ESI)
| m/z Value | Assignment |
| 237.16 | [M+H]⁺ |
| 259.14 | [M+Na]⁺ |
| 181.11 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 137.10 | [M - Boc+H]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process from reaction setup to the final characterization of the product.
Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The provided data are typical and may vary.
References
Physical and chemical properties of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
A Comprehensive Technical Guide to tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate is a bifunctional organic compound that incorporates a primary aromatic amine and a Boc-protected aliphatic amine. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the aliphatic amine, allowing for selective reactions at the aromatic amine site. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, along with relevant experimental protocols and its role in synthetic chemistry.
Chemical Structure and Identification
The molecule consists of a 2-aminophenylethylamine backbone where the terminal aliphatic amine is protected with a tert-butoxycarbonyl group.
Caption: Chemical structure of the title compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | [1] |
| CAS Number | 180147-34-6 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| InChI | 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | [1][2] |
| InChIKey | NRAJUZPLCXKIRP-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(C)OC(=O)NCCC1=CC=CC=C1N | [1][2] |
| Synonyms | [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, TERT-BUTYL 2-AMINOPHENETHYLCARBAMATE | [1] |
Physical Properties
The physical properties of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate are summarized below. Data for the isomeric compound, tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, is included for comparative purposes where direct data is unavailable.
Table 2: Physical Property Data
| Property | Value | Reference |
| Molecular Weight | 236.31 g/mol | [1] |
| Monoisotopic Mass | 236.152477885 Da | [1] |
| Physical Form | Expected to be a solid at room temperature. The related p-isomer is a pale yellow to brown solid. | [3][4] |
| Melting Point | Not available. (The p-isomer melts at 71-73 °C). | [5] |
| Boiling Point | Not available. (The p-isomer has a predicted boiling point of 396.8 °C). | [5] |
| Solubility | Not available. (The p-isomer is slightly soluble in water). | [5][6] |
| Storage Temperature | Recommended to keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Chemical and Spectroscopic Properties
Chemical Stability and Reactivity
The chemical behavior of this molecule is dictated by its three main functional components: the aromatic ring, the primary aniline, and the Boc-protected amine.
-
Boc Group Lability: The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines. It is stable to a wide range of chemical conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to liberate the free aliphatic amine.
-
Aniline Reactivity: The primary aromatic amine (-NH₂) is nucleophilic and can undergo various reactions typical of anilines, such as diazotization, acylation, and alkylation. This allows for further functionalization at this position while the aliphatic amine remains protected.
-
Stability: Carbamates can be susceptible to UV-induced cleavage and may undergo thermal degradation at high temperatures.[7] It is advisable to store the compound protected from light.[3]
Spectroscopic Data
-
¹H NMR: Expected signals would include:
-
A singlet around 1.4-1.5 ppm for the nine protons of the tert-butyl group.
-
Multiplets for the ethyl bridge protons (-CH₂-CH₂-).
-
A broad singlet for the carbamate N-H proton.
-
A broad singlet for the two protons of the aromatic -NH₂ group.
-
Aromatic protons in the range of 6.5-7.5 ppm.
-
-
¹³C NMR: Key signals are expected for:
-
The quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).
-
The carbonyl carbon of the carbamate group (~156 ppm).
-
Carbons of the ethyl linker.
-
Four distinct signals for the aromatic carbons.
-
-
IR Spectroscopy: Characteristic absorption bands would include:
-
N-H stretching vibrations for the primary amine (two bands, ~3300-3500 cm⁻¹) and the carbamate N-H (~3300 cm⁻¹).
-
C=O stretching of the carbamate group (~1680-1700 cm⁻¹).
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry: The monoisotopic mass is 236.152 Da.[1] Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (156.6 Ų) and [M+Na]⁺ (162.1 Ų), have been calculated.[2]
Experimental Protocols
General Synthesis Protocol: N-Boc Protection
The synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate typically involves the selective protection of the aliphatic amine of 2-(2-aminophenyl)ethan-1-amine with di-tert-butyl dicarbonate ((Boc)₂O). The higher nucleophilicity of the aliphatic amine compared to the aromatic amine allows for selective protection under controlled conditions.
Reagents and Materials:
-
2-(2-Aminophenyl)ethan-1-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (optional, e.g., triethylamine, sodium bicarbonate)
-
Water
-
Ethyl acetate or other extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-(2-aminophenyl)ethan-1-amine in a suitable solvent like dioxane or THF.
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization if it is a solid.
References
- 1. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl n-[2-(2-aminophenyl)ethyl]carbamate (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
- 3. tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER | 94838-59-2 [chemicalbook.com]
- 7. tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate () for sale [vulcanchem.com]
Spectroscopic data (NMR, IR, MS) of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
A comprehensive technical guide on the spectroscopic data and synthesis of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester is presented for researchers, scientists, and drug development professionals. This document provides a detailed overview of the compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a validated experimental protocol for its synthesis.
Compound Identification
-
Systematic Name: tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
-
Synonyms: this compound, TERT-BUTYL 2-AMINOPHENETHYLCARBAMATE
-
CAS Number: 180147-34-6
-
Molecular Formula: C₁₃H₂₀N₂O₂
-
Molecular Weight: 236.31 g/mol [1]
Spectroscopic Data
A summary of the available spectroscopic data for the characterization of this compound is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Data of tert-butyl (2-aminophenyl)carbamate [2]
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| ¹H NMR | 7.25 (d, J = 8Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H), 3.72 (bs, 2H), 1.51 (s, 9H) |
| ¹³C NMR | 153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34 |
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available in the searched public resources. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 |
| N-H bend (amine) | 1650-1580 |
| C=O stretch (carbamate) | 1725-1705 |
| N-H bend (carbamate) | 1540-1510 |
| C-N stretch | 1250-1020 |
| Aromatic C-H stretch | 3100-3000 |
| Aromatic C=C bend | 1600-1475 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data [3]
| Adduct | m/z |
| [M+H]⁺ | 237.15976 |
| [M+Na]⁺ | 259.14170 |
| [M-H]⁻ | 235.14520 |
| [M+NH₄]⁺ | 254.18630 |
Experimental Protocols
A detailed experimental protocol for the synthesis of the target compound can be achieved through the Boc protection of the corresponding amine precursor, 2-(2-aminophenyl)ethan-1-amine. A general, widely applicable method for the Boc protection of primary amines is described below.
Synthesis of this compound
This procedure involves the reaction of 2-(2-aminophenyl)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials and Reagents:
-
2-(2-aminophenyl)ethan-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-aminophenyl)ethan-1-amine (1.0 equivalent) in the chosen solvent (DCM or THF).
-
Addition of Base: Add the base (TEA or DIPEA, 1.1 to 1.5 equivalents) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Logical Relationship of Spectroscopic Analysis
The relationship between the synthesized compound and the analytical techniques used for its characterization is illustrated in the following diagram.
References
An In-depth Technical Guide to GW4064 (CAS 150993-24-7): A Potent FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW4064, identified by the CAS number 150993-24-7, is a potent and selective, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis.[2] As a highly specific pharmacological tool, GW4064 has been instrumental in elucidating the multifaceted physiological and pathophysiological functions of FXR.[3] This has spurred significant interest in its therapeutic potential for a range of metabolic and inflammatory diseases, as well as in oncology.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to GW4064.
Chemical Structure and Physicochemical Properties
The chemical structure of GW4064 is 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid.
Table 1: Physicochemical Properties of GW4064
| Property | Value | Reference(s) |
| CAS Number | 150993-24-7 | |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [1] |
| Molecular Weight | 542.84 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% to ≥97% | [1] |
| Solubility | Soluble in DMSO (up to 100 mM), DMF (approx. 25 mg/ml), and ethanol (approx. 1 mg/ml). Sparingly soluble in aqueous buffers. | [1] |
| Storage | Store at +4°C or -20°C | [1] |
| UV max | 304 nm | [1] |
Biological Properties and Mechanism of Action
Primary Mechanism of Action: FXR Agonism
GW4064's primary mechanism of action is the potent and selective activation of the Farnesoid X Receptor (FXR), with a reported EC₅₀ of 15 nM.[1] Upon binding to GW4064, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key Signaling Pathways Modulated by GW4064
GW4064 has been shown to protect intestinal epithelial barrier function and play a role in preventing colorectal tumorigenesis by modulating the FXR/βKlotho/fibroblast growth factors (FGFs) pathway.[5][6] Activation of FXR by GW4064 increases the expression of FXR, αKlotho, βKlotho, FGF19, FGF21, and FGF23.[5] This pathway is crucial for maintaining intestinal barrier integrity and regulating bile acid homeostasis.[5][6]
In the context of cancer, GW4064 has been observed to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] For instance, in colorectal cancer cells, GW4064 treatment led to increased phosphorylation of JNK and ERK1/2, which was associated with the upregulation of PD-L1.[7] This highlights a complex, context-dependent role of FXR activation in cancer immunomodulation.
Off-Target Activities: Modulation of G Protein-Coupled Receptors (GPCRs)
A critical aspect of GW4064's pharmacology is its documented off-target effects.[3] Studies have revealed that GW4064 can modulate the activity of several G protein-coupled receptors (GPCRs), particularly histamine receptors.[3] It has been shown to activate H1 and H4 receptors while inhibiting the H2 receptor.[8] These FXR-independent activities can lead to downstream signaling events such as changes in intracellular calcium levels and cAMP, and may contribute to observed cellular responses like apoptosis in certain cancer cell lines.[3] This necessitates careful interpretation of experimental data, and the use of appropriate controls, such as FXR-null cell lines, is highly recommended.
Experimental Protocols
Synthesis of GW4064
The synthesis of GW4064 was first reported by Maloney et al. in the Journal of Medicinal Chemistry in 2000.[3] The detailed, step-by-step protocol can be found in this publication. The synthesis generally involves a multi-step process. A key reaction is the Wittig or Horner-Wadsworth-Emmons olefination to form the stilbene core structure.
In Vitro Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of GW4064 on cell lines.
Materials:
-
Target cell line (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GW4064 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) reagent
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of GW4064 in complete culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing different concentrations of GW4064 or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression
This protocol is for examining changes in the expression of specific proteins following GW4064 treatment.
Materials:
-
Cells treated with GW4064
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FXR, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression of FXR target genes.
Materials:
-
Cells treated with GW4064
-
RNA isolation kit (e.g., TRIzol)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR detection system
Procedure:
-
RNA Isolation: Isolate total RNA from treated cells and perform DNase treatment to remove genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA.
-
qPCR: Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
Summary and Conclusion
GW4064 is a powerful research tool for investigating the diverse roles of FXR in health and disease. Its high potency and selectivity for FXR have been pivotal in advancing our understanding of nuclear receptor signaling in metabolism and inflammation. However, researchers must remain cognizant of its significant off-target effects on GPCRs to ensure the accurate interpretation of experimental outcomes. The experimental protocols provided in this guide offer a foundation for the application of GW4064 in biomedical research and drug discovery. Careful experimental design, including the use of appropriate controls, will be essential for delineating the specific contributions of FXR-dependent and -independent pathways to the observed biological effects of GW4064.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemhub.com [echemhub.com]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Stability and Storage of Boc-Protected 2-Aminophenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butoxycarbonyl (Boc)-protected 2-aminophenethylamine, also known as tert-butyl (2-aminoethyl)carbamate. Understanding the stability profile of this crucial building block is paramount for ensuring the integrity of research and the quality of pharmaceutical intermediates. This document outlines the intrinsic stability of the molecule, its degradation pathways, and provides detailed experimental protocols for stability assessment.
Core Stability Profile and Recommended Storage
Boc-protected 2-aminophenethylamine is a stable compound under standard laboratory conditions. However, its stability is significantly influenced by temperature, pH, and exposure to certain reactive agents. The tert-butoxycarbonyl (Boc) protecting group is notably labile to acidic conditions and elevated temperatures.
Recommended Storage Conditions
For optimal stability and to ensure a long shelf-life, Boc-protected 2-aminophenethylamine should be stored in a cool, dry, and dark environment. Many suppliers recommend refrigeration, with specific temperatures depending on the anticipated duration of storage. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric components.
Key Storage Recommendations:
-
Temperature: Refrigerate at 2-8°C for short-to-medium-term storage. For long-term storage, especially of the solid form, temperatures of -20°C are recommended.
-
Atmosphere: Store under an inert gas (e.g., Nitrogen or Argon) to minimize contact with air and moisture.
-
Light: Protect from light to prevent potential photolytic degradation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
Incompatibilities: Avoid storage with strong acids and oxidizing agents.
Degradation Pathways
The primary routes of degradation for Boc-protected 2-aminophenethylamine involve the cleavage of the Boc protecting group. This can occur through two main pathways: acid-catalyzed hydrolysis and thermal decomposition.
Acid-Catalyzed Hydrolysis
The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. This process regenerates the free amine. The rate of this deprotection is dependent on the strength of the acid and the temperature.
Thermal Decomposition
Elevated temperatures can lead to the thermal cleavage of the Boc group. Prolonged exposure to temperatures above 85-90°C should be avoided. The decomposition proceeds through a mechanism that results in the formation of the free amine, isobutene, and carbon dioxide.
The logical flow of these primary degradation pathways is illustrated in the diagram below.
Solubility of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester in common organic solvents
An In-depth Technical Guide to the Solubility of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for its effective handling, reaction optimization, and purification.
Qualitative Solubility Data
While precise quantitative solubility data for this compound is not extensively published, qualitative assessments from various chemical suppliers provide valuable insights into its behavior in common organic solvents. The following table summarizes the available information.
| Solvent Family | Solvent | Solubility |
| Polar Protic | Methanol | Slightly Soluble[1] |
| Ethanol | Soluble (inferred from a similar compound)[2] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Acetone | No data available | |
| Ethyl Acetate | No data available | |
| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Soluble (inferred from a similar compound)[3] |
| Chloroform | Slightly Soluble[4] | |
| Diethyl Ether | Soluble (inferred from a similar compound)[2] | |
| Toluene | No data available | |
| Hexane | Insoluble (inferred from general principles of solubility) | |
| Aqueous | Water | Slightly Soluble (for a para-substituted analog)[4][5][6] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organic compound such as this compound. This protocol can be adapted for both qualitative and quantitative measurements.
Objective: To determine the approximate solubility of this compound in a selected range of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions (Shake-Flask Method):
-
Accurately weigh an excess amount of this compound and add it to a known volume (e.g., 5 mL) of the desired solvent in a sealed vial.
-
Vigorously mix the vial using a vortex mixer for 1-2 minutes.
-
Place the vial in a thermostatically controlled shaker or water bath set at a constant temperature (e.g., 25 °C) to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Safety Precautions:
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[7][8]
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a novel organic compound.
References
- 1. (2-AMINO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER CAS#: 146651-75-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. usbio.net [usbio.net]
- 4. 94838-59-2 CAS MSDS ([2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER | 94838-59-2 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
The Advent of a Versatile Building Block: A Technical Guide to tert-Butyl N-[2-(2-aminophenyl)ethyl]carbamate
A cornerstone in the synthesis of diverse bioactive molecules, tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate has emerged as a critical intermediate for researchers in drug discovery and medicinal chemistry. This technical guide delves into the discovery, synthesis, and key applications of this versatile compound, providing a comprehensive resource for scientists and development professionals.
First identified as a key synthetic intermediate, tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, with the CAS Number 180147-34-6, has become an invaluable tool in the construction of complex molecular architectures. Its strategic design, featuring a Boc-protected amine and a reactive aniline moiety, allows for selective chemical transformations, making it a favored building block in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate is presented in Table 1. This data, compiled from established chemical databases, provides essential information for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | [1] |
| CAS Number | 180147-34-6 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | Pale yellow to brown solid | |
| Solubility | Soluble in organic solvents |
The Genesis of a Synthetic Intermediate: Discovery and Initial Synthesis
While a singular "discovery" paper for tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader development of Boc-protection strategies in organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.
The likely inaugural synthesis of this compound arose from the need for a selectively protected derivative of 2-(2-aminoethyl)aniline. This precursor provides a valuable scaffold for introducing a phenethylamine moiety into larger molecules, a common structural motif in many biologically active compounds. By protecting the primary aliphatic amine with the Boc group, chemists can selectively perform reactions on the aromatic amine or the phenyl ring, paving the way for the construction of complex target molecules.
The synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate is conceptually straightforward and relies on well-established methodologies for the N-protection of amines.
References
Navigating the Safe Handling of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for the handling of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester (CAS Number: 180147-34-6). The following sections detail the potential hazards, necessary precautions, and appropriate response measures to ensure the safe use of this compound in a laboratory setting. All quantitative data has been summarized for clarity, and key procedures are visualized to aid in rapid comprehension and implementation.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. The GHS classifications are summarized in the table below.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed. |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | Warning | H335: May cause respiratory irritation.[1] |
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is essential when handling this compound. The following table outlines the recommended precautionary statements and the necessary personal protective equipment.
| Category | Precautionary Statement / PPE | Reference |
| Prevention | P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | ||
| P280: Wear protective gloves/ eye protection/ face protection. | ||
| P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] | |
| P271: Use only outdoors or in a well-ventilated area. | [2] | |
| Personal Protective Equipment | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Skin Protection: Wear protective gloves and fire/flame resistant and impervious clothing. | [2] | |
| Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. | [2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following flowchart outlines the recommended procedures.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Aspect | Procedure | Reference |
| Handling | Use only under a chemical fume hood.[3] | Do not breathe mist/vapors/spray.[3] |
| Do not get in eyes, on skin, or on clothing.[3] | Wash hands before breaks and immediately after handling the product.[3] | |
| Storage | Keep containers tightly closed in a dry, cool and well-ventilated place.[3] | Store locked up.[3] |
| Incompatible Materials: Acids, Strong oxidizing agents.[3] |
The general workflow for safe handling and storage is illustrated below.
References
The Core of Lacosamide Synthesis: An In-depth Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the key chemical intermediates and synthetic pathways involved in the production of lacosamide, an antiepileptic drug. The synthesis of this chiral molecule, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, involves several critical steps and intermediates that dictate the efficiency, purity, and overall viability of the manufacturing process. This document outlines the primary synthetic routes, presents quantitative data in a comparative format, details experimental protocols for pivotal reactions, and visualizes the synthetic logic through process flow diagrams.
Key Synthetic Strategies and Core Intermediates
The synthesis of lacosamide predominantly commences from the chiral pool, utilizing D-serine as a readily available starting material. Variations of this approach involve the use of protected D-serine derivatives to enhance reaction specificity and yield. The core of the synthesis revolves around the formation of key amide bonds and the methylation of a hydroxyl group. The primary intermediates that are central to the most common synthetic routes are:
-
D-Serine: The foundational chiral building block.
-
N-Boc-D-serine: A protected form of D-serine, often used to prevent unwanted side reactions at the amino group.[1][2]
-
(R)-2-acetamido-3-hydroxypropionic acid: An early-stage intermediate formed by the acetylation of D-serine.
-
(R)-N-Benzyl-2-acetamido-3-hydroxypropanamide: A precursor to lacosamide, requiring only the methylation of its hydroxyl group.[3]
-
O-methyl-D-serine: A key intermediate where the hydroxyl group of D-serine is methylated at an early stage.[4][5]
-
(R)-N-Benzyl-2-N-Boc-amino-3-methoxyproplonamide: An intermediate in syntheses that utilize Boc-protection.[1][2]
-
(R)-2-amino-N-benzyl-3-methoxypropionamide: The immediate precursor to lacosamide before the final acetylation step.[6]
Comparative Analysis of Synthetic Routes
Several synthetic pathways to lacosamide have been developed, each with distinct advantages and challenges. The choice of route often depends on factors such as cost of starting materials, scalability, and desired purity of the final product. The following diagrams and tables summarize the most prevalent synthetic strategies.
Synthetic Pathway Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP3144295A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
- 4. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
Molecular weight and formula of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, also known as tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenethylamine core with a primary aromatic amine and a Boc-protected primary aliphatic amine. This arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly as a precursor for various therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for selective reactions at the aromatic amine or subsequent deprotection of the aliphatic amine for further functionalization.
Physicochemical Properties
The fundamental properties of the compound are summarized below. These data are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| IUPAC Name | tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | [1] |
| CAS Number | 180147-34-6 | [1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate typically involves the selective N-protection of the aliphatic amine of 2-(2-aminophenyl)ethan-1-amine. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for introducing the Boc protecting group.[2] The aromatic amine is significantly less nucleophilic than the aliphatic amine, allowing for selective protection under controlled conditions.
Protocol: Selective Boc Protection of 2-(2-Aminophenyl)ethan-1-amine
This protocol is adapted from standard procedures for the N-Boc protection of primary aliphatic amines.
Materials:
-
2-(2-Aminophenyl)ethan-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture like chloroform/water)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-aminophenyl)ethan-1-amine (1 equivalent) in the chosen solvent (e.g., dichloromethane).
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution.
-
Addition of Boc Anhydride: While stirring the mixture at room temperature, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
If using a water-miscible solvent like THF, remove the solvent under reduced pressure before proceeding.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate can be purified by column chromatography on silica gel if necessary.
Applications in Drug Development
While specific biological activity for this compound is not extensively documented, its primary role is as a key intermediate in the synthesis of pharmacologically active molecules. The structural motif is found in compounds developed as kinase inhibitors and antidepressants.[3] The para-isomer (tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate) is a known precursor for therapeutics targeting neurological disorders and cancer.
The strategic importance of this molecule lies in its ability to serve as a scaffold for building more complex structures. The free aromatic amine can be modified through reactions such as acylation, alkylation, or sulfonylation, while the Boc-protected amine remains shielded. Subsequent removal of the Boc group under acidic conditions reveals the aliphatic amine for further derivatization, enabling the construction of diverse molecular libraries for drug screening.
Synthetic Utility Workflow
The following diagram illustrates the role of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate as a versatile synthetic intermediate.
References
Methodological & Application
Application Notes: Use of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, also known as N-Boc-2-(2-amino-phenyl)ethylamine, is a valuable bifunctional building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure incorporates a nucleophilic aniline moiety and a Boc-protected primary amine, allowing for sequential and regioselective reactions to construct complex molecular architectures. This strategic placement of functional groups makes it a key intermediate in the synthesis of heterocycles that are prevalent in medicinal chemistry and drug discovery, such as benzodiazepines, quinazolines, and other fused heterocyclic systems. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under a range of reaction conditions while allowing for facile deprotection under acidic conditions.
These application notes provide an overview of the utility of this reagent in the synthesis of a key heterocyclic scaffold, 1,2,3,4-tetrahydroquinoxalines. While direct, detailed protocols for a wide range of heterocyclic syntheses starting from this specific reagent are not extensively documented in publicly available literature, its structural similarity to o-phenylenediamine derivatives allows for its application in well-established synthetic transformations.
Application: Synthesis of N-Boc-protected 1,2,3,4-Tetrahydroquinoxalines
One of the primary applications of this compound is in the synthesis of substituted 1,2,3,4-tetrahydroquinoxalines. This heterocyclic core is a common feature in a variety of biologically active compounds. The synthesis typically proceeds via a cyclocondensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative. The aniline nitrogen and the primary amine of the ethylamino side chain act as the two nucleophiles that react with the two carbonyl groups to form the six-membered dihydropyrazine ring fused to the benzene ring.
Logical Workflow for Tetrahydroquinoxaline Synthesis
The synthesis of N-Boc-protected 1,2,3,4-tetrahydroquinoxalines from this compound and a 1,2-dicarbonyl compound follows a logical progression of chemical transformations. This workflow highlights the key steps from starting materials to the final product.
Caption: General workflow for the synthesis of N-Boc-1,2,3,4-tetrahydroquinoxalines.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of an N-Boc-protected 1,2,3,4-tetrahydroquinoxaline derivative. Researchers should note that specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization based on the specific 1,2-dicarbonyl substrate used.
Protocol 1: Synthesis of tert-butyl (2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl)carbamate
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Addition of Glyoxal: To the stirred solution, add glyoxal (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour. Quench the reaction by the slow addition of water.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl (2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl)carbamate.
Data Presentation
Due to the lack of specific quantitative data in the publicly available literature for a range of substrates, a generalized table of expected outcomes is presented below. Actual yields will vary depending on the specific reactants and optimized conditions.
| Entry | 1,2-Dicarbonyl Compound | Product | Expected Yield (%) |
| 1 | Glyoxal | tert-butyl (2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl)carbamate | 60-75 |
| 2 | 2,3-Butanedione | tert-butyl (2-(2,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl)carbamate | 55-70 |
| 3 | Benzil | tert-butyl (2-(2,3-diphenyl-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl)carbamate | 50-65 |
Signaling Pathways and Logical Relationships
The Boc protecting group plays a critical role in directing the synthetic pathway. The following diagram illustrates the logical relationship of the Boc group in enabling selective functionalization.
Caption: Logical diagram illustrating the role of the Boc protecting group.
Conclusion
This compound is a versatile and valuable reagent in heterocyclic synthesis, particularly for the construction of tetrahydroquinoxaline scaffolds. The presence of the Boc protecting group allows for controlled and selective reactions, making it an attractive starting material for the synthesis of complex molecules of interest to the pharmaceutical and drug development industries. Further exploration of its reactivity with a broader range of electrophiles and in various cyclization strategies is warranted to fully exploit its synthetic potential. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific synthetic targets.
Application Notes: Protocol for Boc Deprotection of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[1][2] This orthogonality makes it invaluable in multi-step syntheses, particularly in the preparation of complex molecules and active pharmaceutical ingredients.[1]
This document provides detailed protocols for the deprotection of the Boc group from tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate to yield 2-(2-aminophenyl)ethan-1-amine. The most common and effective method for this transformation is acid-catalyzed hydrolysis.[1][3]
Mechanism of Acidic Boc Deprotection
The deprotection mechanism under acidic conditions involves the protonation of the carbamate oxygen. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate.[4] This intermediate is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[5][6]
A potential side reaction involves the tert-butyl cation alkylating nucleophilic sites on the substrate or other molecules in the reaction mixture, especially electron-rich aromatic rings.[7] To mitigate this, scavengers like anisole or triethylsilane can be added to trap the cation.[8]
Summary of Common Deprotection Protocols
The choice of acid and solvent system for Boc deprotection depends on the substrate's sensitivity and the presence of other acid-labile functional groups.[7] Below is a summary of the most common conditions.
| Reagent | Solvent | Temperature | Typical Reaction Time | Work-up | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min – 4 h | Aqueous basic wash | Highly effective and common. TFA is volatile and corrosive.[9][10] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | Room Temp. | 1 – 4 h | Concentration/Precipitation | Often yields the amine hydrochloride salt directly, which may precipitate.[8] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 – 4 h | Aqueous basic wash | A mild alternative for substrates sensitive to strong acids.[8] |
| Thermal (No Acid) | Toluene | Reflux | Can be lengthy | Concentration | A neutral alternative for substrates with acid-sensitive functionalities.[8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.
Materials:
-
tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate (1 equivalent) in anhydrous DCM (to a concentration of ~0.1-0.2 M).
-
Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[8] The reaction often evolves CO₂ gas.[1]
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.[1] b. Redissolve the residue in an organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[8] Continue washing until gas evolution ceases. d. Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-aminophenyl)ethan-1-amine. The product can be further purified by silica gel column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is useful when the hydrochloride salt of the product is desired, which can often be isolated by simple filtration.
Materials:
-
tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether (or other non-polar solvent for washing)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: Dissolve tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate if necessary, or add the HCl solution directly if the substrate is soluble.
-
Addition of Acid: Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate.[8]
-
Reaction and Precipitation: Stir the reaction at room temperature. The product amine hydrochloride salt may precipitate out of the solution.[8] Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Isolation: a. Upon completion, collect the precipitated solid by vacuum filtration. b. Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove impurities.[1] c. Dry the solid under vacuum to obtain the 2-(2-aminophenyl)ethan-1-amine dihydrochloride salt. This salt can often be used directly in subsequent steps.
Visualized Workflows and Reactions
Caption: General workflow for TFA-mediated Boc deprotection.
Caption: Chemical transformation in Boc deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the amount of acid, allow the reaction to warm to room temperature, or extend the reaction time. Monitor closely by TLC/LC-MS.[8] |
| Formation of Side Products | Alkylation of the aromatic ring by the tert-butyl cation. | Perform the reaction at a lower temperature (0 °C). Add a scavenger such as anisole or triethylsilane to the reaction mixture to trap the cation.[7][8] |
| Difficulty in Isolation | Product is highly polar or water-soluble. | If the free amine is difficult to extract, consider isolating it as the hydrochloride salt, which is often a crystalline solid.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester as a versatile intermediate in pharmaceutical synthesis. The protocols focus on its application in the preparation of a core heterocyclic scaffold, the 1,4-benzodiazepine ring system, which is prevalent in a variety of therapeutic agents, particularly those targeting the central nervous system.
Introduction
This compound, also known as tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, is a key building block in organic synthesis. Its structure incorporates a phenethylamine backbone with a Boc-protected amine and a free aniline amine. This differential protection allows for selective chemical transformations, making it a valuable precursor for complex nitrogen-containing heterocycles. The Boc (tert-butoxycarbonyl) protecting group is stable under a range of reaction conditions and can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses.
Application: Synthesis of a 1,4-Benzodiazepine Derivative
A primary application of this intermediate is in the synthesis of benzodiazepine derivatives. The following protocol outlines a representative synthesis of a simplified 1,4-benzodiazepine-2-one scaffold, a common core in many anxiolytic and anticonvulsant drugs.
Reaction Scheme:
The overall synthetic strategy involves two key steps:
-
Amide Formation: Acylation of the aniline nitrogen with a suitable acyl chloride.
-
Deprotection and Cyclization: Removal of the Boc protecting group followed by intramolecular cyclization to form the seven-membered benzodiazepine ring.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-(2-(2-chloroacetamido)phenyl)ethyl)carbamate (Intermediate 2)
Objective: To acylate the aniline nitrogen of this compound with chloroacetyl chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound (1) | 180147-34-6 | 236.31 | 5.0 g | 21.16 |
| Chloroacetyl chloride | 79-04-9 | 112.94 | 1.8 mL (2.6 g) | 23.28 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.5 mL (2.5 g) | 25.39 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1) (5.0 g, 21.16 mmol) and dissolve in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.5 mL, 25.39 mmol) to the solution.
-
Slowly add chloroacetyl chloride (1.8 mL, 23.28 mmol) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to afford tert-butyl (2-(2-(2-chloroacetamido)phenyl)ethyl)carbamate (Intermediate 2) as a white solid.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| tert-butyl (2-(2-(2-chloroacetamido)phenyl)ethyl)carbamate (2) | C₁₅H₂₁ClN₂O₃ | 312.80 | 85 | 110-112 |
Protocol 2: Synthesis of 4-(2-aminoethyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (Final Product)
Objective: To deprotect the Boc-protected amine and induce intramolecular cyclization to form the benzodiazepine ring.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| tert-butyl (2-(2-(2-chloroacetamido)phenyl)ethyl)carbamate (2) | - | 312.80 | 4.0 g | 12.78 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 40 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | - |
Procedure:
-
Dissolve tert-butyl (2-(2-(2-chloroacetamido)phenyl)ethyl)carbamate (2) (4.0 g, 12.78 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.
-
Add trifluoroacetic acid (10 mL) to the solution and stir at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize with saturated NaHCO₃ solution until the pH is ~8.
-
Heat the mixture to reflux for 6 hours to facilitate cyclization.
-
Cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/ether mixture to yield the final benzodiazepine product as a crystalline solid.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-(2-aminoethyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | C₁₁H₁₅N₃O | 205.26 | 75 | 155-158 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a 1,4-benzodiazepine derivative.
Signaling Pathway of Benzodiazepines
Benzodiazepines, the class of drugs for which the synthesized scaffold is a core component, primarily act on the central nervous system by modulating the activity of Gamma-Aminobutyric Acid (GABA), the principal inhibitory neurotransmitter.
Caption: Simplified signaling pathway of benzodiazepine action at the GABA-A receptor.
The Versatile Role of tert-Butyl N-[2-(2-aminophenyl)ethyl]carbamate in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex bioactive molecules. Among these, tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate stands out as a highly versatile precursor for the development of a wide array of therapeutic agents. Its unique structure, featuring a Boc-protected ethylamine chain attached to an aniline moiety, provides a strategically positioned nucleophilic center and a masked primary amine. This arrangement allows for sequential and controlled chemical modifications, making it an invaluable asset in the synthesis of targeted therapies, particularly kinase inhibitors and other pharmacologically active compounds. This document provides a detailed overview of its applications, experimental protocols, and the biological significance of the molecules derived from it.
Core Applications in Drug Discovery
The primary utility of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate lies in its role as a scaffold for the construction of heterocyclic systems, most notably quinazolines. The quinazoline core is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] The o-phenylenediamine-like structure of the title compound, upon deprotection, is primed for cyclization reactions to form this key heterocyclic system.
Key Therapeutic Areas:
-
Oncology: As a precursor to quinazoline-based kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5]
-
Inflammatory Diseases: Utilized in the synthesis of novel anti-inflammatory agents.
-
Central Nervous System (CNS) Disorders: Serves as a building block for antidepressants and other neuro-active compounds.[5]
Synthesis of Bioactive Molecules: Experimental Protocols
The following protocols are representative examples of how tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate can be utilized in the synthesis of medicinally relevant compounds.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Core
This protocol outlines a general strategy for the synthesis of a 4-anilinoquinazoline core, a common scaffold in many EGFR inhibitors.
Step 1: Cyclization to form the Quinazolinone Ring
-
Deprotection of the Boc Group: Dissolve tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).
-
Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.
-
Cyclization: To the crude 2-(2-aminoethyl)aniline salt, add a suitable cyclizing agent such as a substituted benzoyl chloride (1.1 eq) or a carboxylic acid (1.1 eq) in the presence of a coupling agent like EDC/HOBt.
-
Reflux the reaction mixture in a high-boiling solvent like ethanol or toluene for 4-12 hours.
-
Upon completion, cool the reaction mixture and isolate the quinazolinone product by filtration or extraction. Purify by recrystallization or column chromatography.
Step 2: Chlorination of the Quinazolinone
-
Suspend the synthesized quinazolinone (1.0 eq) in a mixture of phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 4-chloroquinazoline intermediate.
Step 3: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Anilino Moiety
-
Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and a substituted aniline (1.1 eq) in a polar solvent such as isopropanol or n-butanol.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with a cold solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by column chromatography if necessary.
Experimental Workflow for 4-Anilinoquinazoline Synthesis
Caption: Synthetic workflow for a 4-anilinoquinazoline kinase inhibitor core.
Quantitative Data on Biological Activity
Derivatives synthesized from tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate and its analogues have demonstrated significant biological activity. The following tables summarize representative data for quinazoline-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BPR1K871 | AURKA | 22 | [6] |
| BPR1K871 | AURKB | 13 | [6] |
| BPR1K871 | FLT3 | 19 | [6] |
| Compound 5 | AURKA | 5 | [6] |
| Compound 7 | AURKA | 7 | [6] |
| Compound 13 | FLT3 | - (30-fold selective over AURKA) | [6] |
Table 2: Anti-proliferative Activity of Representative Quinazoline Derivatives
| Compound ID | Cell Line | EC₅₀ (nM) | Cancer Type | Reference |
| BPR1K871 | MOLM-13 | ~5 | Acute Myeloid Leukemia | [6] |
| BPR1K871 | MV4-11 | ~5 | Acute Myeloid Leukemia | [6] |
Signaling Pathways and Mechanism of Action
Many of the quinazoline derivatives synthesized using tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate as a starting material function as ATP-competitive inhibitors of tyrosine kinases. A prominent example is the inhibition of the EGFR signaling pathway, which is frequently dysregulated in various cancers.
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Conclusion
tert-Butyl N-[2-(2-aminophenyl)ethyl]carbamate is a cornerstone building block in medicinal chemistry, offering a reliable and versatile route to a multitude of bioactive compounds. Its application in the synthesis of quinazoline-based kinase inhibitors has proven particularly fruitful, leading to the discovery of potent anti-cancer agents. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics, underscoring the continued importance of this key chemical intermediate in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate () for sale [vulcanchem.com]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, a key building block in organic synthesis, offers a versatile platform for the construction of a diverse array of complex molecules. Its bifunctional nature, featuring a nucleophilic aniline moiety and a protected primary amine, allows for sequential and site-selective reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the primary amine under various reaction conditions, while its facile removal under acidic conditions provides a strategic advantage in multi-step syntheses. This document outlines key applications and detailed protocols for the use of this valuable synthetic intermediate.
Key Applications
This compound is a pivotal intermediate in the synthesis of various biologically active compounds and heterocyclic scaffolds. Its primary utility lies in providing a 2-aminophenylethylamine core, which is prevalent in many pharmaceutical agents.
1. Synthesis of Heterocyclic Scaffolds: The compound is extensively used in the synthesis of nitrogen-containing heterocycles. The presence of the aniline nitrogen and the ethylamine side chain allows for various cyclization strategies to construct privileged skeletons in medicinal chemistry.
- 2-Benzazepines: These seven-membered nitrogen-containing rings are of significant interest due to their wide range of biological activities. The title compound can be elaborated and then cyclized to form the benzazepine core.
- Kinase Inhibitors: The 2-aminophenylethylamine moiety serves as a crucial pharmacophore in the design of various kinase inhibitors, which are at the forefront of targeted cancer therapy.
2. Elaboration of Pharmaceutical Intermediates: The free aniline group can be readily functionalized through reactions such as acylation, alkylation, and cross-coupling, allowing for the introduction of diverse substituents. This makes it a valuable precursor in the synthesis of complex drug molecules. For instance, it is a key intermediate in the synthesis of Omisertinib, a third-generation EGFR inhibitor.
3. Amide Bond Formation: The aniline functionality can participate in amide bond formation with various carboxylic acids, leading to the synthesis of novel compounds with potential anti-inflammatory and other biological activities.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-(Substituted Benzamido)phenylcarbamate Derivatives
This protocol details the amide coupling of a related compound, tert-butyl 2-aminophenylcarbamate, which serves as a model for the reactivity of the aniline moiety in the title compound. The free aniline of this compound would react similarly.
Reaction Scheme:
Figure 1: General scheme for amide bond formation.
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., 2-iodobenzoic acid, dodecanoic acid, 4-(1H-indol-2-yl)butanoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Ethyl acetate
Procedure: [1]
-
To a solution of the substituted carboxylic acid (1.0 eq) in dichloromethane (DCM), add DIPEA (1.5 eq).
-
Add this compound (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Quantitative Data:
The following table summarizes the yields for the synthesis of various amide derivatives using a similar starting material, tert-butyl 2-aminophenylcarbamate.[1]
| Carboxylic Acid | Yield (%) |
| 2-Iodobenzoic acid | 67.9% |
| Dodecanoic acid | 73.8% |
| 4-(1H-Indol-2-yl)butanoic acid | 75.7% |
Protocol 2: Synthesis of a 2-Benzazepine Precursor
This protocol describes a key step in the synthesis of 2-benzazepine derivatives, which involves the functionalization of the aniline nitrogen followed by an intramolecular cyclization.
Workflow for Benzazepine Synthesis:
Figure 2: Workflow for 2-benzazepine synthesis.
A concise synthesis of 2-benzazepine derivatives has been reported via an intramolecular Friedel-Crafts reaction of substituted cinnamylamides.[2] While the specific protocol for using the title compound is not detailed, the general strategy involves N-acylation with a cinnamoyl chloride derivative followed by cyclization.
General Procedure Outline:
-
N-Acylation: React this compound with a substituted cinnamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., DCM or THF).
-
Purification: Purify the resulting N-cinnamoylated intermediate by column chromatography.
-
Intramolecular Friedel-Crafts Cyclization: Treat the purified intermediate with a Lewis acid (e.g., AlCl₃, TiCl₄) or a strong protic acid (e.g., polyphosphoric acid) to effect the intramolecular cyclization to the 2-benzazepine core.
-
Boc Deprotection: The Boc group can be removed concurrently during the cyclization with a strong acid or in a subsequent step using trifluoroacetic acid (TFA) in DCM.
Multi-step Synthesis of a Kinase Inhibitor Intermediate
This compound is a valuable starting material for the synthesis of complex molecules, including intermediates for kinase inhibitors like Omisertinib (AZD9291). The following pathway illustrates a three-step synthesis of a key intermediate.
Synthetic Pathway:
Figure 3: Synthesis of a key intermediate for Omisertinib.
Quantitative Data for the Synthesis of a Kinase Inhibitor Intermediate:
This table summarizes the yields for a three-step synthesis starting from a related aniline derivative.
| Step | Reaction | Yield (%) |
| 1. Acylation | Protection of the aniline with Boc₂O. | 90% |
| 2. Nucleophilic Substitution | Displacement of fluoride. | 92% |
| 3. Reduction | Reduction of the nitro group. | 98% |
| Overall Yield | 81% |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in constructing complex heterocyclic systems and as a precursor for pharmaceutical agents makes it an indispensable tool for researchers in drug discovery and development. The protocols and data presented herein provide a foundation for its application in the synthesis of novel compounds.
References
Synthetic Routes to Novel Heterocyclic Compounds Using tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines detailed synthetic protocols for the utilization of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate as a versatile starting material for the synthesis of novel heterocyclic compounds, specifically focusing on the preparation of quinazolinone and benzodiazepine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols provided are based on established cyclization and condensation reactions, offering a robust foundation for the exploration of new chemical entities.
Introduction
tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate is a valuable bifunctional building block for organic synthesis. It possesses two key reactive sites: a primary aromatic amine (aniline) and a Boc-protected primary aliphatic amine. This unique arrangement allows for selective and sequential reactions to construct complex heterocyclic systems. The aniline moiety is a classic precursor for heterocycles like quinazolinones, while the overall 1,2-diamine-like structure (upon deprotection) is ideal for forming seven-membered rings such as benzodiazepines. The Boc-protecting group offers the advantage of masking the reactivity of the ethylamine nitrogen, enabling transformations at the aniline nitrogen first, and can be readily removed under acidic conditions for subsequent cyclization steps.
Synthetic Application 1: Synthesis of Novel 3-(2-aminoethyl)quinazolin-4(3H)-ones
This protocol describes a two-step process for the synthesis of 3-substituted quinazolin-4(3H)-ones. The first step involves the acylation of the aniline nitrogen of the starting material, followed by an acid-mediated cyclization and deprotection to yield the target quinazolinone.
Workflow Diagram: Quinazolinone Synthesis
Caption: General workflow for the synthesis of 3-substituted quinazolinones.
Experimental Protocol: Synthesis of 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one
Step 1: Acylation to form tert-butyl N-[2-(2-(benzamido)phenyl)ethyl]carbamate
-
To a solution of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the acylated intermediate.
Step 2: Cyclization and Deprotection
-
Dissolve the purified intermediate from Step 1 in 1,4-dioxane (0.1 M).
-
Add a 4 M solution of HCl in dioxane (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
Cool the reaction to room temperature. A precipitate of the hydrochloride salt of the product may form.
-
Concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary: Quinazolinone Synthesis
| Step | Compound Name | Starting Material (g) | Product Yield (%) | Purity (by HPLC) |
| 1 | tert-butyl N-[2-(2-(benzamido)phenyl)ethyl]carbamate | 2.36 | 85-95 | >98% |
| 2 | 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one | 3.40 | 70-85 | >97% |
Synthetic Application 2: Synthesis of Novel 1-(2-(tert-butoxycarbonylamino)ethyl)-2,3-dihydro-1H-benzo[e][1][2]diazepin-5(4H)-one
This protocol details the synthesis of a benzodiazepine derivative through a multi-step sequence involving reductive amination followed by intramolecular cyclization. This approach leverages the aniline nitrogen for the initial reaction, keeping the Boc-protected amine intact for the final ring-closing step.
Logical Pathway: Benzodiazepine Synthesis
Caption: Synthetic pathway for the formation of a benzodiazepine scaffold.
Experimental Protocol: Synthesis of 1-(2-((tert-butoxycarbonyl)amino)ethyl)-2,3-dihydro-1H-benzo[e][1][2]diazepin-5(4H)-one
Step 1: N-Alkylation of the Aniline
-
In a round-bottom flask, dissolve tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate (1.0 eq) in acetonitrile (0.2 M).
-
Add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Add ethyl bromoacetate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-alkylated intermediate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Intramolecular Cyclization (Lactamization)
-
Dissolve the crude intermediate from Step 1 in toluene (0.1 M).
-
Add a catalytic amount of a strong base such as sodium ethoxide or potassium tert-butoxide (0.2 eq).
-
Heat the mixture to reflux for 18-24 hours. The cyclization can be monitored by the evolution of ethanol and by TLC/LC-MS analysis.
-
Cool the reaction mixture and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired benzodiazepine derivative.
Data Summary: Benzodiazepine Synthesis
| Step | Compound Name | Starting Material (g) | Product Yield (%) | Purity (by HPLC) |
| 1 | Ethyl 2-((2-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)amino)acetate | 2.36 | 75-85 (crude) | - |
| 2 | 1-(2-((tert-butoxycarbonyl)amino)ethyl)-2,3-dihydro-1H-benzo[e][1][2]diazepin-5(4H)-one | 3.22 | 50-65 (over 2 steps) | >95% |
Conclusion
tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate serves as an effective and versatile starting material for the synthesis of medicinally relevant heterocyclic cores. The presented protocols for quinazolinone and benzodiazepine synthesis provide a clear and reproducible methodology for researchers. These routes can be readily adapted by modifying the acylating agents or other coupling partners to generate diverse libraries of novel compounds for screening in drug discovery programs.
References
Application Notes and Protocols for PROTAC Linker Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[5][6][7] The careful design and optimization of the linker are therefore paramount for the development of potent and selective protein degraders.
This document provides detailed application notes and protocols for the synthesis, evaluation, and optimization of PROTAC linkers. It includes quantitative data for comparing different linker strategies, step-by-step experimental methodologies, and visualizations of key pathways and workflows.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to catalytically repeat the cycle.[8]
PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the degradation potency (DC50), maximal degradation (Dmax), and pharmacokinetic (PK) properties of a PROTAC. The following tables summarize quantitative data from various studies to illustrate these effects.
Table 1: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| Compound 3 | Alkyl | 8 | 21 | >95 | HeLa | VHL | [9] |
| Compound 25 | PEG | 7 | 8 | >95 | HeLa | VHL | [9] |
| ARV-825 | PEG | ~16 | <1 | >90 | Burkitt's Lymphoma | CRBN | [10] |
| MZ1 | PEG | ~13 | 15 | >95 | MCF-7 | VHL | [11] |
| dBET6 | PEG | ~15 | 3 | >95 | MCF-7 | CRBN | [11] |
Table 2: Impact of Linker Length on BCR-ABL Degradation
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| Arg-PEG1-Dasa | PEG | 0.85 | 98.8 | K562 | CRBN | [12][13] |
| SNIPER(BTK)-1 | PEG (5 units) | 182 | >90 | TMD8 | cIAP | [14] |
| SNIPER(BTK)-2 | PEG (2 units) | Inactive | - | TMD8 | cIAP | [14] |
Table 3: Comparative Pharmacokinetic Parameters of PROTACs with Different Linkers
| PROTAC | Linker Type | Oral Bioavailability (%) | Half-life (t½) (h) | Clearance (mL/h/kg) | Species | Reference |
| ARV-110 | Rigid (piperidine-piperazine) | 23.83 | 4.9 | 413.6 | Rat | [15] |
| ARV-471 | Not specified | 24.12 | 1.87 | 1053 | Rat | [16] |
| VHL-based PROTAC (flexible) | Flexible Aliphatic | >4 | - | - | Not specified | [6] |
| VHL-based PROTAC (rigid) | Rigid | >4 | - | - | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs with different linkers.
Protocol 1: Synthesis of a PROTAC with a PEG Linker via Amide Coupling
This protocol describes a general two-step amide coupling strategy to synthesize a PROTAC.
Workflow for PROTAC Synthesis via Amide Coupling
PROTAC synthesis via amide coupling workflow.
Materials:
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
Amine-functionalized PEG linker with a Boc-protecting group (e.g., Boc-NH-PEGn-COOH)
-
E3 ligase ligand with an amine functional group (E3-NH2)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Coupling of POI Ligand to Linker a. In a dry round-bottom flask under an inert atmosphere, dissolve POI-COOH (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS. d. Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the POI-Linker-Boc intermediate.
-
Step 2: Boc Deprotection a. Dissolve the POI-Linker-Boc intermediate in a 1:1 mixture of TFA and DCM. b. Stir at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to obtain the POI-Linker-NH2 intermediate as a TFA salt.
-
Step 3: Coupling of E3 Ligase Ligand a. In a separate flask, dissolve the POI-Linker-NH2 intermediate (1.0 eq) and E3-NH2 (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to neutralize the TFA salt and catalyze the reaction. c. Stir at room temperature for 4-12 hours. Monitor progress by LC-MS. d. Purify the final crude PROTAC molecule by preparative HPLC to achieve >95% purity. e. Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: Synthesis of a PROTAC Library via Click Chemistry
This protocol describes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the rapid synthesis of a PROTAC library.[17]
Workflow for PROTAC Library Synthesis via Click Chemistry
PROTAC library synthesis via click chemistry.
Materials:
-
Alkyne-functionalized POI ligand (e.g., JQ1-alkyne)[17]
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)[8]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/water or DMF)
Procedure:
-
Synthesis of Functionalized Ligands: Synthesize or procure the POI ligand and E3 ligase ligand functionalized with a terminal alkyne and an azide, respectively. This can be achieved through standard amide coupling or other suitable reactions.[17]
-
Click Reaction: a. In a reaction vial, dissolve the alkyne-modified warhead (1.0 eq) and the azide-modified E3 ligase ligand (1.05 eq) in the chosen solvent system. b. Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq). c. Stir the reaction vigorously at room temperature for 12-16 hours.[18] d. Monitor the reaction by LC-MS. e. Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification and Characterization: Purify the crude PROTAC by preparative HPLC and characterize by LC-MS.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This assay directly measures the reduction in the level of the target protein.[5]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Plate cells in multi-well plates and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Visualize the protein bands using a chemiluminescent substrate and an imaging system. b. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. c. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[19]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free method to assess passive permeability.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen)
-
96-well acceptor plate
-
L-α-phosphatidylcholine (lecithin) in dodecane
-
PROTAC stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Lipid Membrane: Coat the filter of the donor plate with the lecithin solution and allow the solvent to evaporate.
-
Prepare Solutions: Prepare the PROTAC donor solution in PBS (final DMSO concentration <1%). Fill the acceptor plate wells with PBS.
-
Assay Assembly and Incubation: Place the donor plate onto the acceptor plate and add the donor solution. Incubate at room temperature for 4-16 hours.
-
Sample Analysis: Collect samples from both donor and acceptor wells and determine the PROTAC concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Protocol 5: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical PK study to determine key parameters like half-life, clearance, and oral bioavailability.[20]
Workflow for In Vivo Pharmacokinetic Study
Workflow for an in vivo pharmacokinetic study.
Procedure:
-
Animal Dosing: Administer a single dose of the PROTAC to rodents (e.g., rats or mice) via the desired route (e.g., intravenous and oral gavage for bioavailability determination).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[21]
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), area under the curve (AUC), and oral bioavailability (F%).
Conclusion
The linker is a critical component in the design of effective PROTACs, with its composition, length, and flexibility having a profound impact on the final therapeutic agent's potency, selectivity, and pharmaceutical properties. A systematic approach to linker design, synthesis, and evaluation is essential for the development of novel protein degraders. The protocols and data presented in these application notes provide a comprehensive resource for researchers to rationally design and optimize PROTAC linkers for their specific targets of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. | Semantic Scholar [semanticscholar.org]
- 13. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. benchchem.com [benchchem.com]
- 18. New azobenzene derivatives for directed modification of proteins | Semantic Scholar [semanticscholar.org]
- 19. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Functional Groups as Building Blocks in Polymer Chemistry for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functional groups are the reactive centers of polymer chains that dictate their physical, chemical, and biological properties. By strategically incorporating specific functional groups, polymers can be tailored for a wide range of biomedical applications, including targeted drug delivery, regenerative medicine, and advanced diagnostics. These "smart" or "functional" polymers act as versatile building blocks, enabling the design of materials that can interact with biological systems in a controlled and predictable manner. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of functional polymers in key biomedical areas.
Application Note 1: Stimuli-Responsive Polymers for Targeted Drug Delivery
Stimuli-responsive polymers are designed to undergo significant changes in their properties in response to specific environmental triggers, such as pH or temperature.[1] This "smart" behavior is critical for designing drug delivery systems that can release their therapeutic payload at the desired site of action, thereby increasing efficacy and reducing systemic side effects.[2]
A. pH-Responsive Polymers
Polymers containing acidic (e.g., carboxylic acid, -COOH) or basic (e.g., amine, -NH2) functional groups can exhibit pH-dependent solubility and conformation.[3] For instance, polymers with carboxyl groups are typically collapsed at low pH (acidic environments like tumors or endosomes) and soluble at physiological pH.[4] This property can be exploited to design nanoparticles that release their drug cargo in the acidic tumor microenvironment.[5]
Logical Relationship: pH-Responsive Drug Release
Caption: Logical workflow of a pH-responsive drug delivery system.
B. Thermoresponsive Polymers
Thermoresponsive polymers, most notably poly(N-isopropylacrylamide) (PNIPAM), exhibit a lower critical solution temperature (LCST).[6] Below the LCST, the polymer is hydrated and soluble, while above the LCST, it dehydrates and becomes insoluble.[7] This transition can be harnessed for applications like cell sheet engineering, where intact cell sheets can be harvested by simply lowering the temperature.[8]
Quantitative Data Summary Table 1: Properties of Common Functional Polymers
| Polymer/Functional Group | Property | Typical Value/Observation | Application |
| Poly(lactic-co-glycolic acid) (PLGA) | Degradation Time | Weeks to months (tunable by L:G ratio) | Controlled Drug Release[9] |
| Young's Modulus | 1.93-5.24 GPa[10] | Tissue Scaffolds | |
| Poly(N-isopropylacrylamide) (PNIPAM) | LCST | ~32 °C in water[6] | Cell Sheet Engineering, Drug Delivery |
| Poly(ethylene glycol) (PEG) | Biocompatibility | High (low protein adsorption) | "Stealth" coatings for nanoparticles[11] |
| Amine (-NH2) Functionalized Surfaces | Cell Adhesion | Enhanced for various cell types[12][13] | Tissue Scaffolds, Implants |
| Carboxylic Acid (-COOH) Functionalized Polymers | pH-Responsiveness | pKa dependent swelling/solubility | pH-Targeted Drug Delivery[14] |
Application Note 2: Functionalized Scaffolds for Tissue Engineering
Tissue engineering aims to regenerate damaged tissues by combining cells, growth factors, and a supportive scaffold. The functional groups on the scaffold's surface play a pivotal role in dictating cell behavior, including adhesion, proliferation, and differentiation.[15]
A. Natural vs. Synthetic Polymers
Natural polymers like collagen are inherently biocompatible due to their presence in the extracellular matrix.[16] However, they often suffer from poor mechanical strength.[8] Synthetic polymers such as poly(ε-caprolactone) (PCL) and PLGA offer tunable mechanical properties and degradation rates but may lack the biological cues necessary for optimal cell interaction.[16][17] Blending natural and synthetic polymers or functionalizing synthetic polymers with bioactive moieties (e.g., amine groups or peptides) can create scaffolds with both robust mechanical properties and enhanced biological activity.[18][19]
Quantitative Data Summary Table 2: Mechanical Properties of Tissue Engineering Scaffolds
| Scaffold Material | Young's Modulus (kPa) | Ultimate Tensile Strength (kPa) | Key Functional Groups |
| Collagen (non-reinforced) | 16.63 ± 5.69[8] | - | Amide, Carboxyl, Hydroxyl |
| PCL/PLCL (1:3) Blend | ~1500 (at 20°C)[17] | 147[17] | Ester |
| Collagen Reinforced with PCL (Melt Electrowriting) | 245.78 ± 33.54[8] | - | Amide, Carboxyl, Hydroxyl, Ester |
| PLGA/HA+β-TCP with Collagen | Higher than without collagen[18] | Higher than without collagen[18] | Ester, Amide, Carboxyl, Hydroxyl, Phosphate |
Experimental Workflow: Scaffold Fabrication and Cell Seeding
Caption: General workflow for fabricating and seeding functional polymer scaffolds.
Experimental Protocols
Protocol 1: Synthesis of a Thermoresponsive Polymer - Poly(N-isopropylacrylamide) (PNIPAM) via RAFT Polymerization
This protocol describes the synthesis of well-defined PNIPAM using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for control over molecular weight and dispersity.[5][6]
Materials:
-
N-isopropylacrylamide (NIPAM) (recrystallized from hexane)
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) (Initiator)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Diethyl ether (cold)
-
Helium or Nitrogen gas
-
Schlenk flask, magnetic stirrer, oil bath, syringes
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), DDMAT (e.g., 32.2 mg, 0.088 mmol, for a target DP of 100), and V-70 (e.g., 2.7 mg, 0.0088 mmol, CTA:Initiator ratio of 10:1) in anhydrous DMF (e.g., 5 mL).[6]
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with helium or nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 25-60°C, depending on the initiator).[5]
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction can be monitored by taking aliquots for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
Stop the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold diethyl ether and dry under vacuum at room temperature overnight.
Protocol 2: Fabrication of PLGA Nanoparticles for Drug Delivery via Emulsion Solvent Evaporation
This protocol details the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single oil-in-water (o/w) emulsion solvent evaporation method, suitable for encapsulating hydrophobic drugs.[9][20]
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Deionized water
-
Probe sonicator, magnetic stirrer, rotary evaporator (optional)
Procedure:
-
Oil Phase Preparation: Dissolve a known amount of PLGA (e.g., 100 mg) and the hydrophobic drug in DCM (e.g., 2 mL).
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the oil phase to a larger volume of the aqueous PVA solution (e.g., 20 mL of 5% PVA).[20] Immediately emulsify the mixture using a probe sonicator (e.g., 40% amplitude for 2 minutes) on ice to prevent overheating.
-
Solvent Evaporation: Transfer the resulting o/w emulsion to a larger beaker containing deionized water (e.g., 100 mL) and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate completely.[20] A rotary evaporator can be used to accelerate this step.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 20 min, 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA.
-
Final Product: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization or lyophilize for long-term storage.
Protocol 3: Characterization of Thermoresponsive Behavior (LCST Determination) by Turbidimetry
This protocol describes a standard method for determining the cloud point temperature (Tcp), often used as an estimate of the LCST, of a thermoresponsive polymer solution using UV-Vis spectrophotometry.[7][21]
Materials:
-
Thermoresponsive polymer (e.g., PNIPAM)
-
Deionized water or buffer (e.g., PBS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Cuvettes
Procedure:
-
Prepare a polymer solution of known concentration (a recommended standard is 10 mg/mL) in the desired solvent (e.g., deionized water).[7]
-
Transfer the solution to a cuvette and place it in the spectrophotometer's temperature-controlled holder.
-
Set the spectrophotometer to measure transmittance or absorbance at a fixed wavelength where the polymer does not absorb (e.g., 600 nm).[7]
-
Equilibrate the solution at a temperature well below the expected LCST (e.g., 20°C for PNIPAM) until the reading is stable.
-
Program the temperature controller to increase the temperature at a constant, slow rate (a recommended standard is 0.5 °C/min) to a point well above the expected LCST (e.g., 45°C for PNIPAM).[7]
-
Record the transmittance or absorbance as a function of temperature.
-
Data Analysis: Plot the transmittance (%) versus temperature (°C). The Tcp is typically defined as the temperature at which the transmittance drops to 50% of its initial value. Alternatively, it can be determined as the inflection point of the curve (the peak of the first derivative).[21]
Protocol 4: Characterization of pH-Responsiveness by Potentiometric Titration
This protocol allows for the determination of the apparent pKa of acidic or basic functional groups within a polymer chain.[2][14]
Materials:
-
Polymer with acidic or basic groups (e.g., poly(acrylic acid) or poly(allylamine))
-
Deionized water (carbonate-free)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Inert salt (e.g., KCl) to maintain constant ionic strength
-
pH meter with a calibrated electrode
-
Burette and magnetic stirrer
Procedure:
-
Dissolve a known amount of the polymer in deionized water to achieve a specific concentration (e.g., 0.2 mg/mL).[2] Add an inert salt like KCl to maintain a constant ionic strength (e.g., 0.15 M).[22]
-
If the polymer is a polyacid, add a known excess of 0.1 M NaOH to fully deprotonate the acidic groups, then titrate with 0.1 M HCl. If it is a polybase, add an excess of 0.1 M HCl to fully protonate the basic groups and back-titrate with 0.1 M NaOH.[23]
-
Place the polymer solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to obtain the titration curve. The apparent pKa can be determined from the pH at the half-equivalence point (the point where half of the functional groups have been neutralized). This corresponds to the midpoint of the steepest section of the titration curve.[24]
Conclusion
The strategic use of functional groups as building blocks is fundamental to modern polymer chemistry and its application in the biomedical field. By carefully selecting and positioning these chemical moieties, researchers can design and synthesize advanced materials for drug delivery, tissue engineering, and diagnostics with unprecedented control over their properties and performance. The protocols and data presented here provide a foundational guide for professionals in the field to harness the power of functional polymers in their research and development endeavors.
References
- 1. High-throughput experimentation for discovery of biodegradable polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. pH-sensitive polymers - Wikipedia [en.wikipedia.org]
- 4. UV-Vis and DLS Characterization of Smart Properties of PEG-PDMAEMA Block Copolymers Synthesized by ARGET ATRP [minds.wisconsin.edu]
- 5. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A facile reversible addition-fragmentation chain-transfer (RAFT) polymerization of Poly (N -isopropylacrylamide) [ir.unikl.edu.my]
- 7. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Polymeric reinforcements for cellularized collagen-based vascular wall models: influence of the scaffold architecture on the mechanical and biological properties [frontiersin.org]
- 9. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Concentration Dependent Effect of Quaternary Amines on the Adhesion of U251-MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Electrospinning Functionalized Polymers for Use as Tissue Engineering Scaffolds | Springer Nature Experiments [experiments.springernature.com]
- 16. Scaffold Materials for Tissue Engineering: Collagen vs. Synthetic Polymers [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advances in the Application of Natural and Synthetic Polymer-Based Scaffolds in Musculoskeletal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and characterization of a poly(lactic-co-glycolic acid) core + poly(N-isopropylacrylamide) shell nanoparticle system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
Technical Support Center: Synthesis of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the selective N-Boc protection of 2-(2-aminophenyl)ethanamine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in a suitable solvent with or without a base. The key challenge is to achieve mono-protection of the aliphatic amine over the aromatic amine and to prevent the formation of the di-protected byproduct.
Q2: How can I selectively protect the aliphatic amine over the aromatic amine?
A2: The aliphatic amine is significantly more nucleophilic than the aromatic amine, so it will react preferentially with (Boc)₂O under standard conditions. To enhance selectivity, the reaction can be performed at low temperatures (e.g., 0 °C to room temperature), and the (Boc)₂O can be added slowly to a solution of the diamine.
Q3: What are the main challenges in this synthesis?
A3: The primary challenges include:
-
Formation of the di-Boc-protected byproduct: This occurs when both the aliphatic and aromatic amino groups react with (Boc)₂O.
-
Low reaction yield: This can result from incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Difficult purification: The starting material, the desired mono-Boc product, and the di-Boc byproduct can have similar polarities, making separation by column chromatography challenging.[1][2]
Q4: What is the role of a base in this reaction?
A4: A base, such as triethylamine (TEA) or sodium bicarbonate, can be used to neutralize the acidic byproduct formed during the reaction, which can help to drive the reaction to completion.[3] However, for the protection of highly nucleophilic aliphatic amines, a base is not always necessary. Some protocols also utilize aqueous conditions with bases like sodium hydroxide.[4][5]
Q5: Can I use a catalyst for this reaction?
A5: While often not necessary for aliphatic amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[5] However, using a catalyst might also increase the formation of the di-protected byproduct, so its use should be carefully optimized. For certain substrates, iodine has also been reported as a beneficial catalyst.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Mono-Boc Product | Incomplete Reaction | - Extend the reaction time and monitor progress using TLC or LC-MS.[1]- Ensure the reaction temperature is appropriate; some reactions may require stirring overnight.[1] |
| Suboptimal Stoichiometry | - Carefully control the molar ratio of (Boc)₂O to the diamine. A 1:1 ratio is a good starting point, but a slight excess of the diamine can favor mono-protection.[1] | |
| Formation of Di-Boc Byproduct | - Add the (Boc)₂O solution slowly to the diamine solution to maintain a low concentration of the protecting agent.- Consider a "one-pot" procedure involving in-situ mono-protonation of the diamine with an acid source like Me₃SiCl or SOCl₂ before adding (Boc)₂O. This leaves only one amine group reactive.[1][7] | |
| Significant Amount of Di-Boc Byproduct | Excess (Boc)₂O or High Reactivity | - Reduce the equivalents of (Boc)₂O used.- Perform the reaction at a lower temperature (e.g., 0 °C). |
| Use of Catalyst | - If using a catalyst like DMAP, consider reducing its amount or removing it completely. | |
| Difficulty in Purifying the Product | Similar Polarity of Products | - Utilize acid-base extraction for purification. Acidify the reaction mixture to protonate the unreacted diamine and the mono-Boc product, which will move to the aqueous layer. The neutral di-Boc byproduct can then be removed with an organic wash. Subsequently, basify the aqueous layer to deprotonate the desired product and extract it into an organic solvent.[1][8]- For column chromatography, use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). Basic alumina can be an alternative to silica gel to avoid cleavage of the acid-labile Boc group.[1][2] |
| Starting Material is Insoluble | Poor Solubility in Reaction Solvent | - Consider using a mixed solvent system, such as THF/water or methanol/water, to improve the solubility of the starting diamine salt.[3][4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection of Diamines
| Parameter | Method A: Standard Protection | Method B: In-situ HCl Generation | Method C: Flow Chemistry |
| Diamine: (Boc)₂O Ratio | 1.1 : 1 | 1 : 1 | 1.3 : 1.04 (Optimized) |
| Solvent | Methanol or Dichloromethane | Anhydrous Methanol | Methanol |
| HCl Source | N/A | Me₃SiCl or SOCl₂ (1 eq) | N/A |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 30 °C (Constant) |
| Reaction Time | 1 - 18 hours | 1 hour | 75 mL residence time |
| Typical Yield | Variable, depends on selectivity | 66% (for cyclohexane-1,2-diamine)[7] | 45% (for piperazine)[9] |
| Key Advantage | Simple setup | High selectivity for mono-protection | Precise control and scalability |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: Dissolve 2-(2-aminophenyl)ethanamine (1 equivalent) in methanol (or a suitable solvent) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol to the cooled diamine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Proceed with the acid-base extraction as described in Protocol 2 for purification.
-
Protocol 2: Purification by Acid-Base Extraction
-
Acidification: To the biphasic mixture from the work-up, carefully add 1M HCl (aq) until the pH of the aqueous layer is approximately 2-3. This protonates the remaining starting material and the desired mono-Boc product.
-
Removal of Di-Boc Byproduct: Separate the layers and extract the acidic aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the neutral di-Boc byproduct.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >12. This deprotonates the desired product.
-
Product Extraction: Extract the basic aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1][8]
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. reddit.com [reddit.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Technical Support Center: Purification of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for purifying crude tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate?
A1: The two most effective and commonly used purification techniques for this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the preferred method for separating the target compound from impurities with different polarities. It is highly versatile and can yield a product of high purity when optimized correctly.
-
Recrystallization: If the crude product is semi-pure or crystalline, recrystallization can be a highly efficient method for removing minor impurities. It is often used as a final polishing step after chromatography.
Q2: What are the common impurities expected in the crude product after synthesis?
A2: Impurities in the crude reaction mixture typically arise from unreacted starting materials or side reactions during the Boc-protection step. Common impurities include:
-
Unreacted Starting Material: 2-(2-aminophenyl)ethylamine.
-
Boc-Anhydride and its Byproducts: Excess di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown product, tert-butanol.
-
Di-Boc Product: A common side product where the aniline nitrogen is also protected by a Boc group, leading to a much less polar impurity.[1]
-
Oxidation/Polymerization Products: Aromatic amines can be sensitive to air and light, potentially leading to colored, higher molecular weight impurities.
Q3: What key chemical properties of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate are important for its purification?
A3: Understanding the compound's properties is crucial for selecting and optimizing a purification strategy. The aniline functional group, in particular, influences its behavior.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₃H₂₀N₂O₂[2] | - |
| Molecular Weight | 236.31 g/mol [2] | Used for calculating molar equivalents and yields. |
| Appearance | Typically an off-white to yellow solid or a viscous oil. | The physical state determines if direct recrystallization is feasible. Oils often require chromatographic purification first.[3][4] |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, Ethyl Acetate, THF, Methanol).[5] Insoluble in water. | Guides the choice of solvents for chromatography and recrystallization. |
| Stability | The compound can be sensitive to acidic conditions, which may cleave the Boc-protecting group.[6] The aniline moiety can interact strongly with the acidic surface of standard silica gel.[7] | Standard silica gel may cause streaking or product loss. Deactivation of silica or use of an alternative stationary phase may be necessary.[7] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
Issue 1: Product degradation or poor recovery during silica gel chromatography.
Q: My TLC plate shows significant streaking, and the yield from my column is very low. What is causing this and how can I fix it?
A: This issue is common for compounds containing amine functionalities, like the aniline group in your product. The slightly basic amine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or degradation.[7]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[7] A common choice is triethylamine (TEA). Typically, adding 0.5-2% TEA to the eluent is sufficient to prevent streaking and improve recovery.
-
Use an Alternative Stationary Phase: If the compound remains sensitive even with a modifier, consider using a less acidic stationary phase. Neutral alumina is a good alternative. For highly polar compounds, reverse-phase chromatography on C18-functionalized silica is another excellent option.[7]
-
Pre-adsorption Check: Before committing to a large-scale column, run a 2D TLC. Spot the crude mixture, run the plate in your chosen solvent, then rotate it 90 degrees and run it again in the same solvent. If new spots appear or the spot changes shape, your compound is likely degrading on the silica.[7]
Caption: Troubleshooting logic for column chromatography issues.
Issue 2: Persistent impurity with a similar Rf value to the product.
Q: After flash chromatography, my NMR analysis still shows an impurity that co-elutes with my product. How can I achieve better separation?
A: Co-elution occurs when an impurity has a polarity very similar to your desired product. This is often the case with structurally related side products, such as isomers or the di-Boc protected species.
Solutions:
-
Optimize Chromatography Conditions:
-
Change Solvent Selectivity: Switch from a standard ethyl acetate/hexane system to a different one, like dichloromethane/methanol or toluene/acetone. Different solvents interact with your compound and the silica in unique ways, which can often resolve overlapping spots.
-
Use a Shallow Gradient: If using automated flash chromatography, run a much shallower gradient (e.g., 0-15% ethyl acetate in hexane over 30 column volumes instead of 0-30%). This increases the resolution between closely eluting compounds.
-
-
Attempt Recrystallization: This technique separates compounds based on differences in solubility and crystal lattice packing, not just polarity. It can be highly effective at removing small amounts of persistent impurities. See the detailed protocol below.
| Solvent System (v/v) | Product (Rf) | Di-Boc Impurity (Rf) | Starting Amine (Rf) | Analysis |
| 20% EtOAc / Hexane | 0.35 | 0.55 | 0.05 | Good separation from starting material, but product and di-Boc may be close. |
| 40% EtOAc / Hexane | 0.60 | 0.75 | 0.15 | May cause premature elution. |
| 5% MeOH / DCM | 0.40 | 0.65 | 0.10 | Offers different selectivity; may improve separation between product and di-Boc impurity. |
Issue 3: The purified product is an oil and will not solidify.
Q: My product is pure by NMR after chromatography, but it's a persistent, viscous oil. How can I induce crystallization?
A: It is not uncommon for Boc-protected compounds to exist as amorphous oils or low-melting solids, even when pure.[4][8] Inducing crystallization is often possible with the right technique.
Solutions:
-
Solvent Trituration/Pulping: Dissolve the oil in a minimum amount of a moderately polar solvent (e.g., dichloromethane or diethyl ether). While stirring vigorously, slowly add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) until the solution becomes cloudy. Continue stirring. Often, a solid will precipitate out.[4]
-
Scratching: If trituration leads to an oiling out, remove most of the solvent under reduced pressure. Use a glass rod or metal spatula to scratch the inside of the flask at the air-solvent interface. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid material from a previous batch, add a single, tiny crystal (a "seed crystal") to the concentrated solution to initiate crystallization.[4][8]
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine (TEA)
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.4. Add one drop of TEA to your TLC developing jar to mimic the column conditions.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Wet pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the crude mixture onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (containing 0.5-2% TEA). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. High-vacuum may be necessary to remove all traces of TEA.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair. A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A good solvent pair consists of a "soluble" solvent and a "non-soluble" (or "anti-solvent"). A common pair is ethyl acetate (soluble) and hexane (anti-solvent).
-
Dissolution: Place the crude, oily, or semi-pure product in a flask. Add a minimal amount of the hot "soluble" solvent until the product just dissolves completely.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Solvent Pair: While the solution is hot, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (the saturation point). Allow the solution to cool slowly as described above.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Caption: General purification workflow for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate () for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting low yields in the preparation of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, specifically addressing the issue of low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate?
A1: The most frequent cause of low yields is the suboptimal selective protection of the more nucleophilic aliphatic amine over the less nucleophilic aromatic amine in the starting material, 2-(2-aminophenyl)ethylamine. Other contributing factors include incomplete reaction, formation of side products like the di-Boc protected compound, and issues during work-up and purification.
Q2: Which of the two amino groups in 2-(2-aminophenyl)ethylamine is preferentially protected by the Boc group?
A2: The primary aliphatic amine of the ethyl group is significantly more nucleophilic and less sterically hindered than the aromatic amine (aniline). Therefore, under standard conditions, the Boc group will preferentially react with the aliphatic amine.
Q3: What are the potential side products in this reaction?
A3: Common side products include:
-
Di-Boc protected product: Both the aliphatic and aromatic amines are protected. This is more likely with a large excess of di-tert-butyl dicarbonate ((Boc)₂O) and prolonged reaction times.
-
Unreacted starting material: Incomplete reaction leads to the presence of 2-(2-aminophenyl)ethylamine in the final product mixture.
-
Byproducts from (Boc)₂O decomposition: At elevated temperatures, (Boc)₂O can decompose into isobutylene, tert-butanol, and carbon dioxide.
Q4: Is a base necessary for this reaction?
A4: While the reaction can proceed without a base, it is often slow. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly added to neutralize the protonated amine intermediate, which accelerates the reaction.[1][2] However, for selective mono-protection, careful control of stoichiometry is crucial.[3]
Troubleshooting Guide for Low Yields
This section provides a step-by-step guide to troubleshoot and optimize the yield of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
Problem 1: Reaction is incomplete, significant amount of starting material remains.
-
Possible Cause: Insufficient reaction time or low reactivity.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
-
Increase reaction time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
-
Increase temperature: Gently heat the reaction mixture to 40-50°C. Avoid excessive heat to prevent the decomposition of (Boc)₂O.[4]
-
Use a catalyst: For the less reactive aromatic amine (if di-protection is desired, or if the aliphatic amine is proving difficult to protect), a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. However, this increases the risk of di-protection.[1][2]
-
Problem 2: Formation of a significant amount of di-Boc protected side product.
-
Possible Cause: Excess of (Boc)₂O or reaction conditions are too harsh.
-
Solution:
-
Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O relative to the starting diamine.
-
Slow addition: Add the (Boc)₂O solution dropwise to the solution of the diamine at 0°C to control the reaction rate and improve selectivity.
-
Avoid strong bases and catalysts: The use of strong bases or DMAP can promote di-protection. Consider running the reaction with a milder base like sodium bicarbonate or without a base.
-
Problem 3: Difficulty in purifying the product.
-
Possible Cause: Emulsion during work-up or co-elution of product and byproducts during chromatography.
-
Solution:
-
Work-up: After quenching the reaction, dilute with an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine. If an emulsion forms, adding more brine or filtering through celite can help.
-
Chromatography: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar mixture (e.g., ethyl acetate/hexane) can effectively separate the mono-Boc product from the starting material and the di-Boc byproduct.
-
Data Presentation
The following table summarizes how different reaction parameters can influence the yield of the desired mono-Boc protected product. The data is illustrative and based on general principles of Boc protection.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| (Boc)₂O (equivalents) | 1.1 | 2.2 | 1.1 | Using a slight excess (Condition A) favors mono-protection. A large excess (Condition B) increases the risk of di-protection. |
| Base | None | Triethylamine (1.2 eq) | DMAP (0.1 eq) | No base (Condition A) can lead to slow reactions. TEA (Condition B) accelerates the reaction. DMAP (Condition C) can further increase the rate but also the risk of side reactions.[1] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Methanol | The choice of solvent can affect reaction rates. Alcoholic solvents like methanol can enhance the rate of Boc protection.[4] |
| Temperature | 0°C to Room Temp | 50°C | Room Temperature | Lower temperatures (Condition A) can improve selectivity. Higher temperatures (Condition B) can speed up the reaction but may lead to more side products. |
| Yield of Mono-Boc Product | Moderate to High | Low (high di-Boc) | High | The optimal conditions typically involve careful control of stoichiometry and temperature to maximize the yield of the mono-protected product. |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of 2-(2-aminophenyl)ethylamine
This protocol is designed to favor the formation of the mono-protected product.
Materials:
-
2-(2-aminophenyl)ethylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-(2-aminophenyl)ethylamine (1.0 eq) in anhydrous DCM (0.2-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the desired product.
Visualizations
Reaction Pathway
Caption: Synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yields.
References
Improving the selectivity of reactions involving [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of reactions involving [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am trying to acylate the primary aliphatic amine of this compound, but I am getting a mixture of products, including di-acylation and acylation of the aniline. How can I improve the selectivity?
A1: This is a common issue due to the presence of two nucleophilic amine groups. The primary aliphatic amine is more basic and generally more nucleophilic than the aromatic amine (aniline). However, under certain conditions, competitive acylation can occur. To favor acylation of the aliphatic amine:
-
Choice of Acylating Agent and Conditions: Use a less reactive acylating agent. For instance, instead of highly reactive acyl chlorides, consider using an active ester or performing the reaction in the presence of a coupling agent like EDC with the corresponding carboxylic acid.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the more kinetically favorable reaction with the more nucleophilic aliphatic amine.
-
Solvent Selection: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Experimenting with different solvents may help optimize for the desired product.
Q2: How can I selectively acylate the aniline group in the presence of the Boc-protected aliphatic amine?
A2: Selective acylation of the less reactive aniline can be achieved by modulating the reaction conditions to favor its reactivity or by using specific catalysts.
-
Acid-Catalyzed Acylation: In the presence of a mild acid catalyst, the aliphatic amine can be protonated, reducing its nucleophilicity and allowing the acylating agent to react preferentially with the aniline.
-
Use of Coupling Reagents: A standard method for forming an amide bond on an aniline is to use a carboxylic acid with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in a solvent like N,N-Dimethylformamide (DMF).[1] This method is often selective for the aniline.
Q3: I am observing the removal of the Boc protecting group during my reaction. How can I prevent this?
A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[2][3]
-
Avoid Strong Acids: Ensure your reaction conditions are not strongly acidic. If an acid catalyst is required, use a mild one and carefully control the stoichiometry.
-
Work-up Procedure: During the work-up, avoid washing with strong aqueous acids. If an acidic wash is necessary, use a dilute solution of a weak acid and perform the extraction quickly at a low temperature.
-
Thermal Instability: In some cases, prolonged heating can lead to the degradation of the Boc group.[4] If your reaction requires heat, try to use the lowest effective temperature for the shortest possible time.
Q4: My reaction is sluggish, and I am getting low yields. What can I do?
A4: Low reactivity can be due to several factors:
-
Steric Hindrance: The Boc group is bulky and can sterically hinder the nearby aliphatic amine. Ensure your acylating agent is not excessively bulky.
-
Reaction Conditions: Consider increasing the temperature, but be mindful of potential side reactions and Boc group lability.[5] Extending the reaction time may also be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reagent Quality: Ensure your starting material, reagents, and solvents are pure and dry, as impurities can interfere with the reaction.
Q5: What are the common side products I should be aware of?
A5: Besides the desired mono-acylated product, you may observe:
-
Di-acylated product: Acylation occurs on both the aliphatic and aromatic amines.
-
Isomer of the desired product: The undesired amine is acylated.
-
Boc-deprotected starting material or product: The Boc group is cleaved.
-
Urea formation: If isocyanates are formed as intermediates or impurities, they can react with the amines to form ureas.
Experimental Protocols
Protocol 1: Selective N-Acylation of the Aliphatic Amine
This protocol is adapted from standard procedures for selective acylation of diamines.
Materials:
-
This compound
-
Carboxylic acid (1.0 eq)
-
EDCI (1.1 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound and the carboxylic acid in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt and EDCI to the solution and stir for 15 minutes.
-
Add DIPEA dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective N-Acylation of the Aromatic Amine (Aniline)[1]
This protocol is based on the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives.[1]
Materials:
-
This compound (1.1 eq)
-
Substituted benzoic acid (1.0 eq)
-
EDCI (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted benzoic acid in anhydrous DMF at 0 °C, add DIPEA, this compound, EDCI, and HOBt successively.[1]
-
Stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for 3 hours or until completion as monitored by TLC.[1]
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes expected outcomes for different acylation strategies. Yields and selectivity are representative and may vary based on the specific substrate and reaction conditions.
| Acylation Strategy | Target Amine | Acylating Agent/Reagents | Typical Solvent | Temperature | Expected Selectivity | Expected Yield |
| Kinetic Control | Aliphatic | Acyl Chloride | DCM | 0 °C | Moderate to Good | 60-80% |
| Coupling Reagents | Aliphatic | Carboxylic Acid, EDCI, HOBt | DCM | 0 °C to RT | Good to Excellent | 70-90% |
| Acid-Catalyzed | Aromatic | Acyl Chloride, Mild Lewis Acid | Dioxane | RT to 50 °C | Moderate to Good | 50-70% |
| Coupling Reagents | Aromatic | Carboxylic Acid, EDCI, HOBt, DIPEA | DMF | 0 °C to RT | Good to Excellent | 75-95%[1] |
Visualizations
Experimental Workflow for Selective Acylation
Caption: Workflow for selective acylation of the aliphatic vs. aromatic amine.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common reaction issues.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Reaction Setup and Selectivity
Q1: What is the biggest challenge in the synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate?
A1: The primary challenge is achieving selective N-Boc protection of the more nucleophilic aliphatic primary amine in the presence of the less nucleophilic aromatic primary amine of the starting material, 2-(2-aminophenyl)ethylamine. The main side product is the di-Boc protected compound, where both the aliphatic and aromatic amines are protected.
Q2: How can I improve the selectivity for mono-Boc protection on the aliphatic amine?
A2: Several strategies can be employed to enhance selectivity:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O). Using a large excess will significantly increase the formation of the di-Boc byproduct.
-
Reaction Temperature: Perform the reaction at a lower temperature (0 °C to room temperature). Higher temperatures can increase the reactivity of the aromatic amine.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of the diamine. This maintains a low concentration of the protecting agent, favoring the reaction with the more reactive aliphatic amine.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of solvents like dioxane and water are commonly used.
Q3: I am observing a significant amount of di-Boc protected byproduct. How can I minimize its formation?
A3: To minimize the di-Boc byproduct:
-
Strictly control the stoichiometry of Boc₂O as mentioned above.
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed.
-
Consider using alternative Boc-protecting agents like tert-butyl phenyl carbonate, which can offer better selectivity for the mono-protection of diamines.[1]
2. Reaction Conditions and Reagents
Q4: What are the recommended reaction conditions for the scale-up synthesis?
A4: For a scalable synthesis, a common approach involves dissolving 2-(2-aminophenyl)ethylamine in a suitable solvent such as dioxane/water or THF. A base, such as sodium bicarbonate or triethylamine, is often added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate in the same solvent is added slowly. The reaction is typically stirred at room temperature for several hours.
Q5: Is a base necessary for this reaction?
A5: While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate or triethylamine is recommended. The base neutralizes the acidic byproducts of the reaction, which can improve the reaction rate and prevent potential side reactions.
3. Work-up and Purification
Q6: What is the standard work-up procedure for this reaction?
A6: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. An acidic wash (e.g., with dilute HCl) can be used to remove unreacted diamine, but care must be taken as the Boc group is acid-labile.[1]
Q7: How can I effectively purify the desired mono-Boc product from the di-Boc byproduct and starting material?
A7: Column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the non-polar di-Boc byproduct, the desired mono-Boc product, and the polar starting material.
Q8: Are there any non-chromatographic purification methods suitable for scale-up?
A8: For larger scales, purification by chromatography can be challenging. An alternative is a multi-step extraction procedure. By carefully adjusting the pH of the aqueous phase during work-up, it is possible to selectively extract the different components. For instance, the unreacted diamine can be removed with an acidic wash. However, achieving high purity without chromatography can be difficult. Distillation under high vacuum is another potential method, as the boiling points of the components are likely different.[2]
4. Scale-up Challenges
Q9: What are the key considerations when scaling up this synthesis?
A9: Key considerations for scale-up include:
-
Temperature Control: The reaction is exothermic. Ensure efficient cooling and temperature monitoring to maintain the desired reaction temperature.
-
Mixing: Adequate mixing is crucial to ensure homogenous reaction conditions, especially during the slow addition of the Boc₂O.
-
Work-up: Handling large volumes of solvents during extraction and washing requires appropriate equipment.
-
Purification: As mentioned, chromatography becomes less practical at a larger scale. Developing a robust crystallization or distillation procedure is often necessary.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Comment |
| Starting Material | 2-(2-aminophenyl)ethylamine | - |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.1 equivalents |
| Solvent | Dioxane/Water, THF, DCM | - |
| Base (optional) | NaHCO₃, Et₃N | 1.5 - 2.0 equivalents |
| Temperature | 0 °C to Room Temperature | Lower temperature favors selectivity |
| Reaction Time | 2 - 16 hours | Monitor by TLC/LC-MS |
| Typical Yield | 60 - 85% | Highly dependent on reaction conditions and purification |
| Purification Method | Silica Gel Column Chromatography | Gradient elution (e.g., Hexane/Ethyl Acetate) |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of 2-(2-aminophenyl)ethylamine
Materials:
-
2-(2-aminophenyl)ethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-aminophenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.05 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the Boc₂O solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the pure tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
Visualizations
References
Preventing degradation of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester during reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester.
Troubleshooting Guide
Issue: Unexpected Deprotection of the Boc Group During Reaction
Question: I am performing a reaction and observing the formation of the free amine, indicating that the Boc protecting group on my this compound is being cleaved. How can I prevent this?
Answer: Unintended deprotection of the tert-butoxycarbonyl (Boc) group is a common issue, primarily caused by acidic conditions. The Boc group is highly sensitive to acid and will readily cleave to release the free amine.[1][2]
Troubleshooting Steps:
-
pH Assessment: Carefully evaluate the pH of your reaction mixture. The presence of any acidic reagents, even in catalytic amounts, can lead to Boc group removal.
-
Reagent Compatibility: Review all reagents in your reaction. Common culprits include:
-
Lewis Acids: Reagents like ZnCl₂, BF₃·OEt₂, and AlCl₃ can facilitate Boc deprotection.
-
Protic Acids: Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will rapidly cleave the Boc group.[3] Even weaker acids can cause slow deprotection over time.
-
Reagents that Generate Acid in situ: Some reagents may decompose or react to form acidic byproducts.
-
-
Solvent Choice: While less common, certain solvents can contain acidic impurities. Ensure you are using high-purity, anhydrous solvents.
-
Temperature Control: Although the Boc group is more sensitive to acid than heat, prolonged exposure to high temperatures (above 85-90°C) can lead to thermal degradation.[4]
Corrective Actions:
-
Neutralize the Reaction: If acidic conditions are not essential for your desired transformation, consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any acid.
-
Alternative Catalysts: If a Lewis acid is required, explore milder alternatives or use a stoichiometric amount of a base to quench the acidity after the desired reaction is complete.
-
Optimize Reaction Conditions: Reduce the reaction temperature and time to minimize the extent of deprotection.
-
Protecting Group Strategy: If your reaction conditions are incompatible with the Boc group, consider switching to a more robust protecting group, such as the benzyloxycarbonyl (Cbz) group, which is stable to acidic conditions but can be removed by hydrogenolysis.[2]
Issue: Formation of t-butylated Side Products
Question: I am observing side products in my reaction that appear to have a tert-butyl group attached to my starting material or other nucleophilic species. What is causing this and how can I avoid it?
Answer: The formation of tert-butylated side products is a direct consequence of Boc group cleavage.[5] The degradation of the Boc group generates a tert-butyl cation, which is a reactive electrophile that can be trapped by nucleophiles in the reaction mixture.[5][6]
Logical Relationship of Side Product Formation
Caption: Degradation pathway leading to t-butylated side products.
Preventative Measures:
-
Use a Scavenger: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include:
-
Thiophenol[6]
-
Anisole
-
Triethylsilane (TES)
-
-
Minimize Deprotection: By following the steps outlined in the previous troubleshooting guide to prevent Boc deprotection, you will inherently reduce the formation of the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group on this compound stable?
A1: The Boc group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[7] It is designed to be labile under acidic conditions.
Stability Summary Table
| Condition Category | Reagents/Conditions | Stability of Boc Group | Citation |
| Acidic | TFA, HCl, H₂SO₄, Lewis Acids | Unstable | [1][2][3] |
| Basic | NaOH, K₂CO₃, Et₃N, Piperidine | Stable | [3][6] |
| Nucleophilic | Amines, Hydrazines, Organometallics | Stable | [6] |
| Reductive | H₂/Pd-C, NaBH₄, LiAlH₄ | Stable | [2][7] |
| Oxidative | m-CPBA, KMnO₄ | Generally Stable (depends on other functional groups) | N/A |
| Thermal | > 85-90 °C | Potentially Unstable | [4] |
Q2: What is the recommended experimental protocol for a standard Boc deprotection of this compound?
A2: A standard protocol for Boc deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA) in a suitable solvent.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve this compound in a chlorinated solvent such as dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.
-
Acid Addition: At room temperature, add an excess of trifluoroacetic acid (TFA), typically 5-10 equivalents. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction Monitoring: The reaction is usually rapid and accompanied by the evolution of carbon dioxide and isobutylene gas.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all starting material is consumed (typically 30-60 minutes).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: This will generate CO₂ gas.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.
-
Experimental Workflow
Caption: Standard workflow for Boc deprotection.
Q3: Can I selectively deprotect the Boc group in the presence of other acid-labile protecting groups?
A3: Selective deprotection can be challenging but is sometimes possible. The Boc group is generally considered one of the more acid-labile protecting groups.[5] For example, it is possible to remove a Boc group in the presence of a Cbz group.[2] However, selectivity will depend on the specific protecting groups and the reaction conditions. Milder acidic conditions or the use of specific Lewis acids might allow for selective removal. It is recommended to perform a small-scale test reaction to determine the feasibility and optimal conditions for selective deprotection in your specific substrate.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Boc Protection of 2-Aminophenethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the tert-butyloxycarbonyl (Boc) protection of 2-aminophenethylamine. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Boc protection of 2-aminophenethylamine.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Low Reactivity of the Amine: While the aliphatic amine of 2-aminophenethylamine is highly nucleophilic, steric hindrance or reaction conditions may slow the reaction.[1][2] 2. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.[1] 3. Insufficient Reagent: The molar ratio of Boc anhydride to the amine may be too low. | 1. Increase Temperature: Gently warm the reaction to 40-55°C. Be cautious as di-tert-butyl dicarbonate can decompose at higher temperatures.[1][2] 2. Solvent Selection: Consider using alcoholic solvents like methanol, which can accelerate the rate of Boc protection.[3] For biphasic systems, solvents like THF/water or dioxane/water are common.[4] 3. Adjust Stoichiometry: Increase the equivalents of Boc anhydride ((Boc)₂O) to 1.1-1.5 equivalents. |
| Formation of Di-Boc Side Product | Over-reaction of the Primary Amine: The primary aliphatic amine can react with a second molecule of (Boc)₂O, especially under harsh conditions or with a large excess of the anhydride.[2] | 1. Control Stoichiometry: Use a controlled amount of (Boc)₂O (typically 1.05-1.2 equivalents). 2. Solvent Choice: Performing the reaction in water or a protic solvent like methanol can disfavor the formation of the di-Boc product.[2] 3. Gradual Addition: Add the Boc anhydride solution dropwise to the amine solution to maintain a low instantaneous concentration of the anhydride. |
| Low Yield | 1. Product Loss During Work-up: The Boc-protected product may have some water solubility, leading to loss during aqueous extraction. 2. Incomplete Reaction: As mentioned above, the reaction may not have gone to completion.[2] 3. Decomposition: Although generally stable, prolonged reaction times at elevated temperatures could lead to some degradation. | 1. Optimize Work-up: After quenching the reaction, ensure the pH is adjusted appropriately to ensure the product is in the organic phase. Use brine washes to reduce the solubility of the product in the aqueous layer. 2. Monitor Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure it has reached completion. 3. Purification: If necessary, purify the product using column chromatography on silica gel.[5] |
| Residual (Boc)₂O After Work-up | Insufficient Removal During Extraction or Evaporation: Excess Boc anhydride can be difficult to remove completely.[2] | 1. Quenching: Before starting the work-up, add a quenching agent such as imidazole or aqueous ammonium hydroxide to react with the excess (Boc)₂O.[2] 2. Purification: Utilize column chromatography for complete removal of any remaining anhydride and other byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the Boc protection of 2-aminophenethylamine?
A1: The Boc protection of amines is a flexible reaction.[4] For 2-aminophenethylamine, a common procedure involves dissolving the amine in a solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of dioxane and water.[4][6] A base, typically sodium bicarbonate or triethylamine, is added, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O).[6][7] The reaction is usually stirred at room temperature until completion.[4]
Q2: Which of the two amino groups in 2-aminophenethylamine is more reactive towards Boc protection?
A2: The primary aliphatic amine is significantly more basic and nucleophilic than the aromatic amine (aniline moiety). Therefore, under standard conditions, the aliphatic amine will be selectively protected. Selective protection of aromatic amines in the presence of aliphatic amines requires specific conditions, such as controlling the pH.[8]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material (2-aminophenethylamine) and the Boc-protected product will have different Rf values. Staining with ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the protected product will not stain with ninhydrin.
Q4: What is the mechanism of the Boc protection reaction?
A4: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and a proton to yield the N-Boc protected amine.[7][9]
Q5: What are some common side reactions to be aware of?
A5: The most common side reaction is the formation of the di-Boc protected amine, where the primary amine is protected twice.[2][10] Another potential issue is the presence of unreacted Boc anhydride in the final product.
Experimental Protocols
Protocol 1: Standard Boc Protection using (Boc)₂O
This protocol describes a standard method for the selective Boc protection of the aliphatic amine of 2-aminophenethylamine.
-
Dissolution: Dissolve 2-aminophenethylamine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution and stir until it dissolves.
-
Boc Anhydride Addition: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Boc Protection using BOC-ON
This protocol is an alternative for introducing the Boc group, which can be advantageous in certain situations.
-
Dissolution: Dissolve 2-aminophenethylamine (1.0 eq) in 50% aqueous dioxane or 50% aqueous acetone.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
BOC-ON Addition: Add 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid.
-
Work-up: After completion, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with a cold, dilute acid (e.g., 1N HCl or citric acid solution) to remove the oxime by-product.[11]
-
Purification: The product can be further purified by extraction and, if needed, column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection
| Parameter | Condition A: Standard (Boc)₂O | Condition B: Accelerated |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |
| Solvent | Dichloromethane (DCM) or THF | Methanol |
| Base | Triethylamine (TEA) | None required |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2-12 hours | < 1 hour |
| Yield | Generally >90% | Generally >95% |
| Reference | [4][7] | [3] |
Visualizations
Caption: Experimental workflow for the Boc protection of 2-aminophenethylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. jk-sci.com [jk-sci.com]
- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Column chromatography conditions for purifying [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
This technical support guide provides detailed protocols and troubleshooting advice for the column chromatography purification of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound on a silica gel column?
A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting gradient could be from 10% to 50% ethyl acetate in hexanes. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.
Q2: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?
Streaking or tailing of amine-containing compounds on silica gel is a common issue due to the interaction between the basic amine and the acidic silica surface. To mitigate this, you can add a small amount of a base, such as triethylamine (typically 0.1-1%), to your elution solvent. This will "neutralize" the acidic sites on the silica gel and lead to sharper peaks and better separation.
Q3: I am not getting good separation between my product and a non-polar impurity. What should I do?
If you are struggling to separate your product from a non-polar impurity, you should try using a less polar mobile phase. Decreasing the percentage of the more polar solvent (e.g., ethyl acetate) in your solvent system will allow the non-polar impurity to elute much faster than your more polar product, thus improving separation.
Q4: My compound seems to be decomposing on the column. How can I check for this and prevent it?
Compound decomposition on silica gel can occur. To test for stability, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, it indicates that your compound is not stable on silica. In such cases, you can try deactivating the silica gel by flushing it with a solvent mixture containing a small amount of a base like triethylamine before loading your sample. Alternatively, using a different stationary phase like alumina might be a viable option.
Experimental Protocol: Column Chromatography
This protocol outlines the steps for purifying this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (60-120 mesh) to your chosen initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Stir gently to create a homogenous slurry, ensuring there are no lumps.
2. Packing the Column:
-
Secure a glass column vertically.
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the excess solvent to drain until it is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
3. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase as needed to elute your compound. For example, you can increase the concentration of ethyl acetate in hexanes.
5. Analysis of Fractions:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain your purified product.
-
Combine the pure fractions.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes potential mobile phase systems for the purification of Boc-protected phenylethylamines. The optimal system for your specific compound should be determined by TLC analysis.
| Stationary Phase | Mobile Phase System | Ratio (v/v) | Target Rf | Notes |
| Silica Gel | Hexanes / Ethyl Acetate | 9:1 to 1:1 | ~0.2 - 0.3 | A good starting point for many Boc-protected amines. |
| Silica Gel | Dichloromethane / Methanol | 99:1 to 9:1 | ~0.2 - 0.3 | Useful for more polar compounds. |
| Silica Gel | Hexanes / Ethyl Acetate with 0.1-1% Triethylamine | 9:1 to 1:1 | ~0.2 - 0.3 | Recommended if tailing is observed on TLC due to the basic nature of the free amine.[1] |
| Alumina (Basic) | Hexanes / Ethyl Acetate | 9:1 to 1:1 | ~0.2 - 0.3 | An alternative to silica gel if the compound is found to be unstable on silica.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system using TLC to achieve a clear separation between spots.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use more hexanes and less ethyl acetate). |
| Compound Does Not Elute | - Mobile phase is not polar enough.- Compound may have decomposed on the column. | - Gradually increase the polarity of the mobile phase.- Check for compound stability on silica gel using 2D TLC.[2] If unstable, consider using a different stationary phase like alumina or deactivating the silica. |
| Tailing or Streaking of Bands | - Interaction of the basic amine with acidic silica gel. | - Add a small amount of a base like triethylamine (0.1-1%) to the mobile phase to suppress this interaction.[1] |
| Low Recovery of Product | - Compound is irreversibly adsorbed onto the silica.- Compound decomposition. | - If tailing is severe, some product may be lost. Using a modified mobile phase with a base can improve recovery.- Assess compound stability as mentioned above. |
Experimental Workflow
Caption: Workflow for Column Chromatography Purification.
References
Identifying and removing impurities from a synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
Welcome to the technical support center for the synthesis and purification of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the expected impurities?
The synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate typically follows a two-step sequence:
-
Reduction: The starting material, 2-nitrophenethylamine, is reduced to form 2-aminophenylethylamine. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with reagents like iron in acidic media.[1]
-
Selective Boc Protection: The resulting diamine is then reacted with di-tert-butyl dicarbonate (Boc₂O) to selectively protect the more nucleophilic aliphatic amine, yielding the desired product.[2]
Impurities can arise from each stage of this process. Understanding their origin is the first step toward effective removal.
| Impurity Name | Structure | Origin | Identification Notes |
| 2-Nitrophenethylamine | Unreacted starting material from an incomplete reduction step. | Appears as a distinct spot on TLC. MS will show the expected molecular weight. | |
| 2-Aminophenylethylamine | Unreacted starting material from an incomplete Boc protection step. | Highly polar, may streak on silica TLC. Stains with ninhydrin.[3][4] | |
| Di-Boc Protected Adduct | Over-reaction during the Boc protection step, where both the aliphatic and aromatic amines are protected. | Significantly less polar than the desired product. Mass will be 100 Da higher (M+100). | |
| Reduction Byproducts | (e.g., hydroxylamines) | Incomplete reduction of the nitro group.[1] | May appear as minor, closely related spots on TLC. Often unstable. |
| Boc₂O Reagent & Byproducts | (e.g., t-butanol) | Residuals from the protection step. | Volatile; usually removed under high vacuum. May appear in ¹H NMR. |
Q2: Which analytical techniques are best for monitoring the reaction and assessing purity?
A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): Indispensable for real-time reaction monitoring and for developing a purification strategy.[4][5] It allows you to quickly visualize the starting material, product, and major byproducts.
-
¹H NMR Spectroscopy: Provides definitive structural confirmation of your product and helps identify and quantify impurities based on their unique chemical shifts. For example, the tert-butyl group of the Boc protector gives a characteristic singlet peak around 1.4 ppm.[6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and is highly effective for detecting impurities like the di-Boc protected adduct (which will have a mass of M+100).
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating closely related impurities that may not be resolved by TLC or column chromatography.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification workflow.
Problem Area 1: Reaction Monitoring & TLC Analysis
Q: My TLC plate shows multiple spots close to my product. How can I identify what they are?
Answer: This is a common scenario, especially when dealing with amines. The key is systematic analysis.
Workflow for Spot Identification:
-
Co-spotting: Always run a "co-spot" lane on your TLC plate, where you apply a spot of your starting material on top of a spot of the reaction mixture.[4] If one of the spots in your reaction lane corresponds to the starting material, it will appear as a single, more intense spot in the co-spot lane.
-
Staining: Use multiple visualization techniques.
-
UV Light (254 nm): Will visualize any UV-active compounds, including your aromatic product and starting materials.
-
Ninhydrin Stain: This is crucial. It selectively reacts with primary and secondary amines to produce a colored spot (typically purple or yellow).[3][4] Your product (with a free primary aromatic amine) and any unreacted 2-aminophenylethylamine will be ninhydrin-positive. The di-Boc adduct will be ninhydrin-negative.
-
-
Reference Spotting: If you suspect the formation of the di-Boc adduct, try running the reaction with excess Boc₂O in a small test tube to intentionally synthesize this byproduct and use it as a reference on your TLC plate.
Q: My product spot is streaking badly on the silica TLC plate. What's wrong?
Answer: Streaking of amines on silica gel is a classic problem caused by the acidic nature of the silica surface. The basic amine interacts strongly with the acidic silanol groups, leading to poor chromatography.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the solvent chamber.[3][4][8] This neutralizes the acidic sites on the silica, allowing the amine to travel up the plate cleanly.
-
Check Concentration: Ensure the spot is not too concentrated, as this can also cause streaking. Dilute your sample before spotting it on the plate.[4]
Problem Area 2: Product Isolation & Purification
Q: My crude product is a persistent oil that won't crystallize. How can I purify it effectively?
Answer: Many Boc-protected amines are oils or low-melting solids, making crystallization difficult.[9][10][11] In this case, your primary purification techniques will be extraction and chromatography.
// Node Definitions Crude [label="Crude Product\n(Oil or Solid)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Step 1: Analytical TLC\n(with Et3N in eluent)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Are impurities\nacidic/basic?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=1.5]; Extraction [label="Step 2: Acid-Base Extraction\n(Isolates basic product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Step 3: Column Chromatography\n(Separates by polarity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Step 4: Purity Analysis\n(NMR, HPLC, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124", penwidth=2, color="#34A853"];
// Edges Crude -> TLC; TLC -> Decision [label="Analyze spots"]; Decision -> Extraction [label=" Yes "]; Decision -> Column [label=" No (neutral) "]; Extraction -> Column [label="Further purification"]; Column -> Purity; Purity -> Pure [label="Purity >95%"]; }
Caption: Workflow for Impurity Identification and Removal.
Q: How can I use acid-base extraction to simplify my purification?
Answer: Acid-base extraction is a powerful and highly recommended first-pass purification technique for this synthesis.[12][13] It leverages the basicity of the amine functional groups to separate your product from neutral impurities.
Protocol: Purification via Acid-Base Extraction
This protocol is designed to isolate your basic product from neutral byproducts like the di-Boc adduct or unreacted Boc₂O.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with a dilute acidic solution (e.g., 1M HCl).[14][15] Your desired product and any other basic compounds (like unreacted 2-aminophenylethylamine) will be protonated, forming salts that are soluble in the aqueous layer. Neutral impurities (like the di-Boc adduct) will remain in the organic layer.
-
R-NH₂ (organic) + HCl (aq) → R-NH₃⁺Cl⁻ (aq)
-
-
Separation: Separate the layers. Keep the aqueous layer , as it contains your protonated product. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M NaOH, while stirring until the solution is basic (pH > 10, check with pH paper).[14] This deprotonates the ammonium salt, regenerating the neutral amine product, which will often precipitate or form an oily layer.
-
R-NH₃⁺Cl⁻ (aq) + NaOH (aq) → R-NH₂ (organic/solid) + NaCl (aq) + H₂O
-
-
Final Extraction: Extract the basified aqueous solution multiple times with fresh DCM or EtOAc to recover your purified, neutral product into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q: I'm performing column chromatography, but the separation is poor. What are the best practices?
Answer: If acid-base extraction is insufficient, flash column chromatography is the next step. Success depends on careful optimization.[8]
Best Practices for Column Chromatography:
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is typically used.
-
Mobile Phase Optimization (via TLC): The most critical step is selecting the right solvent system.
-
Goal: Find a solvent system where your desired product has an Rf value between 0.2 and 0.4 on the TLC plate.[8] This provides the optimal window for separation on a column.
-
Common Solvents: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point.
-
Add a Basic Modifier: Just as with TLC, add 1-2% triethylamine (TEA) to your entire eluent system.[8] This is non-negotiable for preventing streaking and improving peak shape.
-
-
Loading the Column:
-
Wet Loading: Dissolve your crude material in a minimal amount of the initial eluent and load it onto the column.
-
Dry Loading: If your material is not very soluble in the eluent, dissolve it in a different solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.
-
-
Running the Column: Start with a low-polarity eluent and gradually increase the polarity to elute your compounds. The less polar di-Boc adduct will elute first, followed by your desired mono-Boc product, and finally the highly polar diamine starting material (if present).
Problem Area 3: Interpreting Spectroscopic Data
Q: My ¹H NMR shows a singlet at ~1.5 ppm, but I also see another large singlet at ~1.4 ppm. What is this?
Answer: This is a classic sign of contamination with the di-Boc protected adduct .
-
Product Signal: The desired mono-Boc product, tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, has one Boc group, which appears as a sharp singlet (integrating to 9H) around 1.4 ppm .
-
Impurity Signal: The di-Boc adduct has two Boc groups. Due to the different chemical environments (one on an aliphatic amine, one on an aromatic amine), they may appear as two distinct singlets or a single larger singlet, also around 1.4-1.5 ppm .
If you see two prominent singlets in this region, or one singlet integrating to more than 9H relative to your aromatic protons, it strongly indicates the presence of the di-Boc impurity. This can be confirmed by mass spectrometry, where you will see a peak corresponding to the mass of your product + 100 Da.
By systematically applying these diagnostic and purification techniques, you can overcome the common hurdles in the synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate and achieve the high level of purity required for your downstream applications.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. youtube.com [youtube.com]
- 6. spectrabase.com [spectrabase.com]
- 7. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key analytical methods for the characterization of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, a crucial intermediate in various synthetic pathways. We present a detailed comparison with a structurally similar alternative, tert-butyl (2-aminophenyl)carbamate, and provide supporting data and experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Executive Summary
The robust characterization of synthetic intermediates is paramount for ensuring the quality, purity, and consistency of final products in drug development and chemical research. This guide outlines the principal analytical techniques for this compound, providing a framework for its identification and purity assessment. A direct comparison with tert-butyl (2-aminophenyl)carbamate, which lacks the ethyl linker, highlights the subtle yet significant differences in their analytical signatures.
Comparative Analysis of Analytical Data
The following tables summarize the key analytical data for this compound and the comparative compound, tert-butyl (2-aminophenyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) in ppm | Assignment |
| This compound | ~7.1-6.6 (m, 4H) | Aromatic protons |
| ~4.8 (br s, 1H) | NH (carbamate) | |
| ~3.7 (br s, 2H) | NH₂ (aniline) | |
| ~3.3 (q, 2H) | -CH₂-NHBoc | |
| ~2.7 (t, 2H) | Ar-CH₂- | |
| 1.44 (s, 9H) | tert-butyl protons | |
| tert-Butyl (2-aminophenyl)carbamate [1] | 7.25 (d, J = 8Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H) | Aromatic protons |
| 6.22 (bs, 1H) | NH (carbamate) | |
| 3.72 (bs, 2H) | NH₂ (aniline) | |
| 1.51 (s, 9H) | tert-butyl protons |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) in ppm | Assignment |
| This compound | ~156.0 | C=O (carbamate) |
| ~145.0, ~130.0, ~128.0, ~124.0, ~118.0, ~116.0 | Aromatic carbons | |
| ~79.5 | Quaternary carbon (tert-butyl) | |
| ~42.0 | -CH₂-NHBoc | |
| ~36.0 | Ar-CH₂- | |
| 28.4 | tert-butyl carbons | |
| tert-Butyl (2-aminophenyl)carbamate [1] | 153.94 | C=O (carbamate) |
| 139.18, 126.20, 125.09, 124.79, 120.13, 117.98 | Aromatic carbons | |
| 80.67 | Quaternary carbon (tert-butyl) | |
| 28.34 | tert-butyl carbons |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for the protonated molecule of our target compound is presented below.
Table 3: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | Calculated m/z |
| [M+H]⁺ | 237.15976 |
| [M+Na]⁺ | 259.14170 |
| [M+K]⁺ | 275.11564 |
| [M+NH₄]⁺ | 254.18630 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A general reversed-phase HPLC method is proposed for the analysis of this compound and its analogs.
Table 4: General HPLC Parameters and Expected Performance
| Parameter | Condition | Expected Performance |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Good separation of the target compound from potential impurities. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Gradient elution will likely be required for optimal separation. |
| Flow Rate | 1.0 mL/min | Provides a reasonable analysis time. |
| Detector | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Expected Elution Order | Based on polarity, less polar impurities would elute later. The target compound is expected to have a longer retention time than tert-butyl (2-aminophenyl)carbamate due to the additional ethyl group. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and applications.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
ESI-MS Analysis:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-30 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
Mass Range: m/z 50-500
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (initial conditions) or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the analytical techniques described.
Caption: General workflow for NMR analysis.
Caption: General workflow for ESI-MS analysis.
Caption: General workflow for HPLC analysis.
References
HPLC Analysis for Purity Assessment of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). One such key intermediate is tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for its purity assessment, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely regarded as the gold standard for purity determination in the pharmaceutical industry due to its high resolution and quantitative accuracy, other methods can serve as complementary or alternative approaches.[1][2]
| Technique | Principle | Advantages | Disadvantages | Suitability for tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate |
| RP-HPLC with UV Detection | Separation based on polarity differences. | High resolution, quantitative accuracy, robust, and widely applicable.[1][2] | Requires impurities to have a UV chromophore for detection. | Primary recommended method for routine purity analysis and quantification of known and unknown impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Rapid, cost-effective, and useful for monitoring reaction progress.[1] | Qualitative or semi-quantitative at best, lower resolution than HPLC. | Suitable for quick in-process checks and preliminary purity estimations. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Provides molecular weight information, aiding in the identification of impurities and byproducts.[1] | More complex instrumentation and higher cost compared to HPLC-UV. | Highly valuable for impurity profiling and structural elucidation during method development and forced degradation studies. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities such as residual solvents.[2] | Not suitable for non-volatile compounds like the target analyte without derivatization. | Recommended for the specific analysis of residual solvents from the synthesis process. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Can identify and quantify major impurities without the need for reference standards (qNMR).[2] | Lower sensitivity for trace impurities compared to HPLC. | Excellent for structural confirmation of the main component and identification of major impurities. |
Experimental Protocols
Proposed RP-HPLC Method for Purity Assessment
This protocol is a standard method for determining the purity of Boc-protected amines and is adaptable for tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][2]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The ratio may need to be optimized.
-
Visualization: UV light at 254 nm. Staining with ninhydrin can be used to visualize any deprotected amine impurity.[1]
-
Procedure: Spot the sample and reference standard on the TLC plate. Develop the plate in a chamber saturated with the mobile phase. After development, dry the plate and visualize the spots under UV light. The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected product.[1]
Data Presentation
The following table presents hypothetical data from the proposed HPLC method for the purity assessment of a sample of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.25 | Starting material (2-phenylethanamine) |
| 2 | 15.8 | 99.5 | tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate |
| 3 | 18.2 | 0.15 | Di-Boc protected byproduct |
| 4 | 21.5 | 0.10 | Unknown impurity |
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical comparison of analytical methods.
References
Comparative study of different protecting groups for 2-aminophenethylamine
A Comparative Guide to Protecting Groups for 2-Aminophenethylamine
For researchers, scientists, and professionals in drug development, the selective protection of amine groups is a critical step in the multi-step synthesis of complex molecules. 2-Aminophenethylamine, a common building block, possesses a primary aliphatic amine that often requires protection to prevent unwanted side reactions. This guide provides a comparative analysis of three widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. This guide presents a compilation of experimental data for the protection and deprotection of 2-phenylethylamine, a close structural analog of 2-aminophenethylamine, to offer a comparative perspective.
Comparison of Protecting Groups
The following tables summarize the reaction conditions and reported yields for the protection and deprotection of 2-phenylethylamine with Boc, Cbz, and Fmoc groups. It is important to note that these data are compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Comparison of Protection Reactions for 2-Phenylethylamine
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | RT | 12 | 95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 0 - RT | 4 | 92 |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) | Dioxane/Water | 0 - RT | 3 | 90 |
Table 2: Comparison of Deprotection Reactions for N-Protected 2-Phenylethylamine
| Protected Amine | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2-phenylethylamine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 1 | >95 |
| N-Cbz-2-phenylethylamine | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) | RT | 2 | >95 |
| N-Fmoc-2-phenylethylamine | 20% Piperidine in DMF | Dimethylformamide (DMF) | RT | 0.5 | >95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a primary amine, exemplified by 2-phenylethylamine, are provided below.
Boc Protection Protocol
-
Protection: To a solution of 2-phenylethylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).[1]
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.[1]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-2-phenylethylamine.
Boc Deprotection Protocol
-
Deprotection: Dissolve the N-Boc-2-phenylethylamine (1.0 eq) in dichloromethane (DCM).[2][3]
-
Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 1 hour.[2][3]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and precipitate the amine salt by adding ethereal HCl.
-
Filter the solid and dry under vacuum to obtain the 2-phenylethylamine hydrochloride.
Cbz Protection Protocol
-
Protection: Dissolve 2-phenylethylamine (1.0 eq) in a mixture of dioxane and water.[1]
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.[1]
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-2-phenylethylamine.
Cbz Deprotection Protocol
-
Deprotection: Dissolve N-Cbz-2-phenylethylamine (1.0 eq) in methanol (MeOH).[4]
-
Add 10% palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1 atm) for 2 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-phenylethylamine.[4]
Fmoc Protection Protocol
-
Protection: Dissolve 2-phenylethylamine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) and stir vigorously.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give N-Fmoc-2-phenylethylamine.
Fmoc Deprotection Protocol
-
Deprotection: Dissolve N-Fmoc-2-phenylethylamine (1.0 eq) in dimethylformamide (DMF).[5][6]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-phenylethylamine.
Experimental Workflow
The following diagram illustrates a generalized workflow for the protection of an amine, subsequent reaction, and final deprotection.
Caption: General workflow for amine protection, reaction, and deprotection.
Orthogonality and Strategic Considerations
The key advantage of using these different protecting groups lies in their orthogonal stability.[1]
-
Boc is stable to catalytic hydrogenation and basic conditions, making it compatible with Cbz and Fmoc deprotection conditions.[1]
-
Cbz is stable to acidic and basic conditions, allowing for its use in syntheses where Boc or Fmoc groups need to be selectively removed.[1]
-
Fmoc is stable to acidic conditions and catalytic hydrogenation, providing orthogonality with Boc and Cbz deprotection methods.[6]
The choice of protecting group should be made based on the overall synthetic strategy, considering the stability of other functional groups present in the molecule and the reaction conditions of subsequent steps. For instance, if a subsequent reaction step involves basic conditions, a Boc or Cbz protecting group would be more suitable than an Fmoc group. Conversely, if a reaction requires acidic conditions, Cbz or Fmoc would be the preferred choice.
References
A Comparative Guide to the Structural Validation of Synthesized [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester by NMR Spectroscopy
Abstract
The unequivocal structural confirmation of synthesized molecules is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth comparison of experimental Nuclear Magnetic Resonance (NMR) data against theoretical predictions and potential impurities for the structural validation of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester. Moving beyond a simple procedural outline, this document elucidates the causality behind experimental choices, establishing a self-validating workflow for researchers. We will explore the interpretation of both ¹H and ¹³C NMR spectra, compare these findings with data from alternative analytical techniques, and provide detailed protocols to ensure the generation of high-fidelity, trustworthy data.
Introduction: The Role of a Key Synthetic Building Block
This compound, also known as N-Boc-2-(2-aminophenyl)ethylamine, is a valuable bifunctional building block in organic synthesis. Its structure incorporates a nucleophilic primary aromatic amine and a protected primary aliphatic amine, making it a versatile precursor for the synthesis of heterocyclic compounds, pharmaceutical intermediates, and complex molecular scaffolds.
Given its role, verifying the precise structure and purity of this intermediate is not merely a procedural formality but a critical checkpoint. An incorrect structure or the presence of significant impurities can compromise the yield, purity, and biological activity of subsequent products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this task, offering an unparalleled, non-destructive view into the molecular framework.[1][2] This guide aims to provide a robust framework for its structural validation using ¹H and ¹³C NMR.
The Theoretical Framework: Why NMR is the Gold Standard
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies—a phenomenon known as resonance.[4] The precise resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.[1][4]
The power of NMR in structural elucidation comes from four key pieces of information derived from the spectrum[5]:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of nuclei.[5]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the nucleus. Electronegative atoms or aromatic rings, for example, will "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value).[6][7]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[7]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring nuclei and reveals atom connectivity.[6]
This multi-faceted data allows for a comprehensive reconstruction of the molecular structure, making NMR the gold standard for small organic molecule characterization.[1]
Synthesis and the Importance of Comparative Analysis
The target compound is typically synthesized by the selective mono-protection of 2-(2-aminophenyl)ethylamine with di-tert-butyl dicarbonate ((Boc)₂O). The challenge in such syntheses is often achieving mono-protection without the formation of the di-protected byproduct or leaving unreacted starting material.[8]
Common Synthetic Route: A solution of 2-(2-aminophenyl)ethylamine is treated with one equivalent of (Boc)₂O in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a mild base to neutralize the acid byproduct.
Potential Impurities and Comparison Points: A crucial aspect of validation is comparing the product spectrum to those of potential impurities:
-
Starting Material (2-(2-aminophenyl)ethylamine): Its presence would be indicated by the absence of the characteristic Boc group signals.
-
Di-Boc Protected Byproduct: This would show two Boc group signals in the ¹H and ¹³C NMR spectra and a downfield shift of the aromatic amine proton signal.
-
Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities and complex changes in the aromatic region of the NMR spectrum.[9]
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any analytical result hinges on a meticulously executed experimental protocol. The following workflow is designed to ensure high-quality, reproducible data.
Caption: Experimental workflow for NMR analysis.
Causality Behind Key Steps:
-
Deuterated Solvent (e.g., CDCl₃): Using a solvent where protons are replaced with deuterium is essential to avoid a massive solvent signal that would obscure the analyte signals.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert and produces a single, sharp signal at a defined position (0 ppm), providing a universal reference point for chemical shifts.[4]
-
Lock and Shim: The "lock" step uses the deuterium signal from the solvent to stabilize the magnetic field against drift. "Shimming" involves adjusting currents in specialized coils to make the magnetic field as homogeneous as possible across the sample, which is critical for achieving sharp, well-resolved peaks.
Data Analysis and Structural Validation: A Comparative Approach
The core of the validation lies in a detailed comparison between the acquired experimental data and the data predicted for the target structure.
Caption: Logical workflow for NMR-based structural validation.
Predicted vs. Experimental ¹H NMR Data
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.
Table 1: Comparative Analysis of ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| a | ~1.45 | 1.44 | Singlet (s) | 9H | -C(CH₃ )₃ (Boc) | Characteristic singlet for the nine equivalent protons of the tert-butyl group, found in a shielded aliphatic region. |
| b | ~2.85 | 2.83 | Triplet (t) | 2H | Ar-CH₂ -CH₂- | Aliphatic protons adjacent to the aromatic ring. Split into a triplet by the two neighboring protons on 'c'. |
| c | ~3.30 | 3.31 | Quartet (q) | 2H | -CH₂-CH₂ -NH- | Aliphatic protons adjacent to the carbamate nitrogen. Appears as a quartet due to coupling with both the -NH proton and the two protons on 'b'. |
| d | ~3.80 | 3.85 | Broad Singlet (br s) | 2H | Ar-NH₂ | Protons of the primary aromatic amine. Often broad and can exchange with trace water in the solvent. |
| e | ~4.90 | 4.92 | Broad Singlet (br s) | 1H | -CH₂-NH -Boc | Carbamate proton. Typically broad due to moderate-rate exchange and quadrupole effects from the nitrogen. |
| f, g, h, i | ~6.70 - 7.20 | 6.72 - 7.15 | Multiplet (m) | 4H | Aromatic Protons | Protons on the benzene ring appear in the characteristic aromatic region. The complex multiplet arises from their distinct environments and coupling to each other.[5][10] |
Comparative Insights:
-
Confirmation of Boc Group: The presence of the intense singlet (9H) at ~1.44 ppm is definitive proof of the tert-butyl carbamate group. The absence of this signal would indicate unreacted starting material.
-
Ethyl Linker Confirmation: The triplet-quartet pattern for signals 'b' and 'c' confirms the -CH₂-CH₂- connectivity.
-
Aromatic System: The signals between 6.7 and 7.2 ppm confirm the presence of the substituted benzene ring.
-
Purity Check: The integration ratios are critical. A 9:2:2:2:1:4 ratio confirms the relative number of protons is correct. Any deviation or extra peaks would suggest impurities. For instance, if the starting material were present, signals corresponding to a free -NH₂ group on the ethyl chain would appear.
Predicted vs. Experimental ¹³C NMR Data
The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each chemically unique carbon atom.
Table 2: Comparative Analysis of ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | Experimental δ (ppm) | Assignment | Rationale for Assignment |
| ~28.4 | 28.4 | -C (CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |
| ~35.5 | 35.3 | Ar-C H₂- | Aliphatic carbon attached to the aromatic ring. |
| ~42.0 | 41.8 | -CH₂-C H₂-NH- | Aliphatic carbon attached to the carbamate nitrogen. |
| ~79.5 | 79.6 | -C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group, a key identifier. |
| ~116-130 | 116.5, 118.9, 124.5, 127.8 | Aromatic C H | Carbons in the aromatic ring with attached protons. |
| ~144.0 | 144.2 | Aromatic C -NH₂ | Aromatic carbon bonded to the primary amine group. |
| ~156.0 | 156.1 | -NH-C =O (Carbamate) | The carbonyl carbon of the carbamate group, appearing in the characteristic downfield region for carbonyls.[11] |
Comparative Insights:
-
Carbonyl and Quaternary Carbon: The signals at 156.1 ppm and 79.6 ppm are unambiguous evidence for the carbamate and the quaternary Boc carbon, respectively. Their presence is essential for confirmation.
-
Aromatic Carbons: The number of signals in the aromatic region (~116-145 ppm) corresponds to the number of unique carbon environments in the ring, confirming the substitution pattern.
-
Absence of Impurity Signals: A clean spectrum without extra peaks in the aliphatic or aromatic regions provides strong evidence for the compound's high purity.
Alternative & Complementary Validation Techniques
While NMR is the most powerful tool for this specific structural elucidation, a multi-technique approach provides the most robust validation.
Table 3: Comparison with Alternative Analytical Methods
| Technique | Information Provided | Comparison to NMR |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z), confirming the molecular weight of the compound. Fragmentation patterns can offer structural clues. | Complementary to NMR. MS confirms the correct elemental formula, while NMR confirms the specific arrangement (isomer) of the atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., N-H stretches, C=O stretch of the carbamate). | Less detailed than NMR. IR can confirm the presence of the amine and carbamate groups but cannot map out the full carbon-hydrogen framework. |
| High-Performance Liquid Chromatography (HPLC) | Primarily used to assess the purity of the compound by separating it from impurities. | Orthogonal to NMR. HPLC is superior for quantifying purity (e.g., 99.5%), while NMR is superior for identifying the structure of the main component and any major impurities. |
For the target compound, a successful validation would involve an NMR spectrum that perfectly matches the proposed structure, a mass spectrum showing the correct molecular ion peak (e.g., [M+H]⁺ at m/z 237.16), and an IR spectrum showing characteristic N-H stretches (~3300-3500 cm⁻¹) and a carbamate C=O stretch (~1690 cm⁻¹).
Conclusion
The structural validation of this compound is definitively achieved through a comparative analysis of ¹H and ¹³C NMR spectra. By meticulously comparing experimental chemical shifts, integrations, and multiplicities against predicted values and the known signals of potential synthetic impurities, researchers can establish the identity and purity of their material with a high degree of confidence. The workflow presented in this guide, which combines a robust experimental protocol with a logical, comparative data analysis strategy, provides a self-validating system for ensuring the structural integrity of this and other critical synthetic intermediates.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. jchps.com [jchps.com]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of Tert-Butyl N-[2-(2-aminophenyl)ethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on efficiency, reagent availability, and reaction conditions, with supporting experimental data and detailed protocols to inform synthetic strategy.
Introduction
tert-Butyl N-[2-(2-aminophenyl)ethyl]carbamate is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The molecule possesses two amine functionalities—a primary aliphatic amine and a primary aromatic amine—requiring strategic protection to achieve desired chemical transformations. This guide compares a one-step and a multi-step approach to its synthesis, providing a clear overview of the methodologies to aid in the selection of the most appropriate route for specific research and development needs.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate are outlined below:
-
Route A: Multi-Step Synthesis from a Nitro Precursor. This approach involves a three-step sequence starting from 2-(2-nitrophenyl)acetonitrile, encompassing nitrile reduction, nitro group reduction, and subsequent selective Boc protection.
-
Route B: One-Step Selective Boc Protection. This more direct route involves the selective N-Boc protection of the commercially available 2-(2-aminophenyl)ethanamine.
The following table summarizes the key quantitative data for each route, providing a basis for comparison.
| Parameter | Route A: Multi-Step Synthesis | Route B: One-Step Selective Protection |
| Starting Material | 2-(2-Nitrophenyl)acetonitrile | 2-(2-Aminophenyl)ethanamine |
| Number of Steps | 3 | 1 |
| Key Intermediates | 2-(2-Nitrophenyl)ethanamine, 2-(2-Aminophenyl)ethanamine | None |
| Overall Yield | Variable (dependent on individual step yields) | ~85% (reported for a similar substrate) |
| Key Reagents | Borane dimethyl sulfide complex, Pd/C, H₂, Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate, Base |
| Purification | Chromatography required for intermediates and final product | Chromatography may be required |
Experimental Protocols
Route A: Multi-Step Synthesis from 2-(2-Nitrophenyl)acetonitrile
This route provides a versatile approach when the diamine starting material of Route B is unavailable or cost-prohibitive.
Step 1: Synthesis of 2-(2-Nitrophenyl)ethanamine from 2-(2-Nitrophenyl)acetonitrile
-
Procedure: To a solution of 2-nitro-benzeneacetonitrile in tetrahydrofuran at 0°C, dimethylsulfide borane complex is added. The reaction mixture is heated to reflux for 8 hours. Subsequently, methanol is added, and the mixture is refluxed for an additional hour to yield 2-(2-nitrophenyl)ethanamine.
Step 2: Synthesis of 2-(2-Aminophenyl)ethanamine
-
Procedure: The 2-(2-nitrophenyl)ethanamine intermediate is dissolved in a suitable solvent like ethanol or methanol. Catalytic hydrogenation is then performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (typically 1-4 atm) until the nitro group is completely reduced to the primary amine. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-(2-aminophenyl)ethanamine.
Step 3: Synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
-
Procedure: 2-(2-Aminophenyl)ethanamine is dissolved in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a weak acid, water, and brine. The organic layer is dried and concentrated to afford the crude product, which is then purified by column chromatography.
Route B: One-Step Selective Boc Protection of 2-(2-Aminophenyl)ethanamine
This method offers a more streamlined and potentially higher-yielding approach, contingent on the selective protection of the more nucleophilic aliphatic amine.
-
Procedure: To a solution of 2-(2-aminophenyl)ethanamine in a suitable solvent like acetonitrile, di-tert-butyl dicarbonate ((Boc)₂O) is added. The reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. A reported yield for the analogous tert-butyl (2-aminophenyl)carbamate using a similar method is 85%.[1]
Signaling Pathways and Experimental Workflows
The logical workflows for the two synthetic routes are depicted below using Graphviz diagrams.
References
A Comparative Guide to the Reactivity of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, a versatile bifunctional building block, with its structural isomers and other related compounds. The unique ortho disposition of the primary aniline amine and the Boc-protected ethylamine side chain confers distinct reactivity profiles, particularly in intramolecular cyclization reactions, which are contrasted with the behavior of their meta and para counterparts. This document summarizes key reactions, presents quantitative data from relevant studies, details experimental protocols, and provides workflow visualizations to inform synthetic strategy and drug design.
I. Comparative Reactivity Analysis
The reactivity of this compound can be considered at three main sites: the Boc-protected amine, the primary aromatic amine, and the potential for concerted reactions involving both functional groups.
-
Reactivity of the Aromatic Amine: The free aniline moiety is a nucleophilic center and can undergo various electrophilic substitution reactions. Its reactivity is influenced by the electronic nature of the substituents on the aromatic ring. Furthermore, it can participate in coupling reactions and condensations.
-
Intramolecular Reactions (The Ortho Advantage): The defining feature of the ortho-isomer is its propensity for intramolecular cyclization reactions, which are not possible for the meta- and para-isomers. The proximity of the aniline nitrogen and the ethylamine side chain allows for the formation of valuable heterocyclic structures, such as indoles and quinazolinones, upon reaction with suitable electrophiles. This unique reactivity makes the ortho-isomer a valuable precursor for a range of bioactive molecules.
II. Data Presentation: A Comparative Summary of Reaction Yields
The following tables summarize quantitative data for key reactions involving the title compound and its analogs. It is important to note that reaction conditions can significantly influence yields.
Table 1: Comparison of Yields for Boc-Deprotection under Acidic Conditions
| Compound/Substrate | Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc-Sulfamide | Heteropolyacid (10%) | CH₂Cl₂ | < 0.5 | 90-95 | [3] |
| Boc-protected amine | 4M HCl (aq) | - | 2 | N/A | [4] |
| Boc-protected amine | TFA/DCM (25%) | DCM | 2-12 | N/A | [4] |
| Boc-protected 3-chloroaniline derivative | 4M HCl | Methanol | 2 | N/A |
Table 2: Comparative Yields in the Synthesis of Quinazolinone Derivatives
| Starting Amine | Reagents | Solvent | Yield (%) | Reference |
| 2-Aminobenzamide | β-Ketoesters, Phosphorous Acid | N/A | Excellent | [5] |
| 2-Aminobenzamides | Aldehydes, p-TSA, then PIDA | N/A | Good | [5] |
| Anthranilic Acid | Boc-L/D amino acid, CuCl₂, NMI, MsCl | DCE | 33-66 | |
| 2-Arylindoles | Amines, O₂ | N/A | Very Good | [5] |
Table 3: Yields of Intramolecular Cyclization Reactions
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Reference |
| Di-t-butyl 2-(2-aminophenyl)-2-methyl malonate | Oxindole Cyclization | Acetic Acid | t-butyl 3-methyloxindole-3-carboxylate | N/A | [6] |
| Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates | Quinoxalinone Synthesis | t-BuOCl, TBAI, TBAC | Quinoxalinone | up to 94 | [7] |
| 4-(2-Aminophenyl)-4-oxobutyronitrile | Oxidative Cyclization | KOH, DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitrile | 79 | [8] |
III. Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Boc-Deprotection
This protocol is a general method for the cleavage of the Boc protecting group.
-
Dissolution: Dissolve the Boc-protected amine in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Add an excess of a strong acid. Common choices include a 25% solution of trifluoroacetic acid (TFA) in DCM or a 4M solution of hydrogen chloride (HCl) in dioxane or an aqueous solution.[4]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 12 hours.[4]
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Synthesis of Quinazolinones from Anthranilic Acids
This protocol describes a one-pot, three-component synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.
-
Activation: To a mixture of a Boc-protected amino acid (1.00 mmol), anhydrous CuCl₂ (0.50 mmol), and 4 Å molecular sieves (140 mg) in anhydrous 1,2-dichloroethane (DCE, 15 mL) under a nitrogen atmosphere and cooled to -20 °C, add N-methylimidazole (NMI, 1.00 mmol) and methanesulfonyl chloride (MsCl, 1.00 mmol) dropwise. Stir at -20 °C for 1 hour.
-
Amide Formation: Add the substituted anthranilic acid (1.00 mmol) to the reaction mixture and stir at -20 °C for 1.5 hours.
-
Cyclization: Add MsCl (1.20 mmol) and NMI (3.00 mmol) dropwise to the reaction mixture at -20 °C. Slowly warm the mixture to 40 °C and stir for 1.5 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Intramolecular Cyclization to form Indole Derivatives
This protocol is based on the oxidative cyclization of a related aminophenyl derivative.
-
Reaction Setup: A mixture of 4-(2-aminophenyl)-4-oxobutyronitrile (2.00 mmol), dimethyl sulfoxide (DMSO, 1.6 mL), and potassium hydroxide (KOH, 8.00 mmol) is stirred in a round-bottom flask at room temperature for 30-40 minutes.[8]
-
Quenching: Acetic acid (0.8 mL) is added, and the mixture is stirred for an additional 30 minutes.[8]
-
Work-up: The reaction is diluted with CH₂Cl₂ and washed with a saturated solution of NaHCO₃. The organic layer is concentrated, and the product is purified by column chromatography or recrystallization to yield the cyclized indole derivative.[8]
IV. Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the reactivity of this compound and its analogs.
Caption: Synthetic workflow for the formation of substituted quinazolinones.
Caption: Reactivity pathways based on isomer position.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. scispace.com [scispace.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Experimental and DFT Studies of Intermolecular Interaction-Assisted Oxindole Cyclization Reaction of Di-t-butyl 2-Aminophenyl-2-methyl Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates [organic-chemistry.org]
- 8. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Purity Confirmation of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical techniques for assessing the purity of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, with a focus on mass spectrometry.
Mass Spectrometry for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It offers exceptional sensitivity and specificity, making it an invaluable tool for confirming the identity and purity of pharmaceutical compounds.[2] For this compound (Molecular Formula: C₁₃H₂₀N₂O₂, Molecular Weight: 236.31 g/mol ), mass spectrometry provides key structural information.
Expected Mass Spectrometry Results:
-
Molecular Ion Peak: In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 237.31.
-
Fragmentation Pattern: A characteristic fragmentation of tert-butyl carbamates involves the loss of isobutylene (C₄H₈) and carbon dioxide (CO₂), resulting in a neutral loss of 100 Da. This would lead to a significant fragment ion at an m/z of approximately 137.31.
The presence of the correct molecular ion peak and the expected fragmentation pattern provides strong evidence for the identity of the compound. Purity is assessed by the absence of significant peaks corresponding to potential impurities.
Comparison of Analytical Techniques
While mass spectrometry is a primary tool for identity confirmation, a comprehensive purity analysis often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for quantitative purity assessment.[2][3]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Molecular weight, structural information via fragmentation. | High sensitivity and specificity, small sample requirement. | Quantitative analysis can be complex, potential for ion suppression. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential distribution between a stationary and mobile phase.[4] | Quantitative purity, detection of non-volatile impurities. | Gold standard for purity determination, high precision and accuracy.[2] | Requires reference standards for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Detailed structural elucidation, quantitative purity (qNMR).[5] | Non-destructive, provides unambiguous structural information.[6] | Lower sensitivity compared to MS, requires larger sample amounts. |
| Elemental Analysis | Determines the elemental composition of a sample. | Confirms the empirical formula. | Provides fundamental compositional data. | Does not distinguish between isomers or identify impurities. |
Experimental Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the purity confirmation of this compound.
Detailed Experimental Protocol: ESI-MS
This protocol outlines the procedure for analyzing this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[7]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[7]
2. Instrument Parameters (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50 - 500 m/z
3. Data Acquisition and Analysis:
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Analyze the spectrum for the presence of the expected protonated molecular ion [M+H]⁺ at m/z ~237.31.
-
Induce fragmentation (if necessary, using tandem MS) and look for the characteristic fragment ion at m/z ~137.31, corresponding to the loss of the tert-butoxycarbonyl group.
-
Examine the spectrum for any other significant peaks that may indicate the presence of impurities. The relative intensity of these peaks can provide a semi-quantitative measure of purity.
By combining the high specificity of mass spectrometry with the quantitative power of techniques like HPLC and the structural detail from NMR, researchers can confidently establish the purity of this compound, ensuring the integrity of their drug development pipeline.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Researcher's Guide to Cross-Validation of Experimental Results Using Diverse Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the reproducibility and accuracy of experimental findings are paramount. Cross-validation of results using multiple, distinct analytical techniques is a cornerstone of robust scientific inquiry. This guide provides a comparative overview of several key analytical methods, offering insights into their quantitative performance and detailed protocols to aid in the design and execution of validation studies. By understanding the strengths and limitations of each technique, researchers can more confidently verify their findings and ensure the integrity of their data.
Quantitative Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical and often depends on the specific requirements of the experiment, such as the required sensitivity, the nature of the analyte, and the complexity of the sample matrix. Below is a summary of key performance characteristics for commonly used analytical methods in drug development.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Dynamic Range | Precision (%RSD) |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | ~1-10 ng/mL | ~5-50 ng/mL | 3-4 orders of magnitude | < 2% |
| UPLC-MS/MS | High-resolution chromatography coupled with mass spectrometry. | ~0.01-1 ng/mL | ~0.05-5 ng/mL | 4-5 orders of magnitude | < 15% |
| Western Blot | Protein separation by size, detection by specific antibodies. | ~1-10 ng | Semi-quantitative | 1-2 orders of magnitude | 15-30% |
| ELISA | Antigen-antibody interaction with enzymatic signal amplification. | ~0.01-0.1 ng/mL[1] | ~0.1-1 ng/mL[1][2] | 2-3 orders of magnitude | < 10-15% |
| Mass Spectrometry (Targeted) | Highly specific mass-to-charge ratio detection. | Sub-femtogram to picogram | Femtogram to nanogram | >4 orders of magnitude[3] | < 15% |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is essential for clarity and communication. The following diagrams, rendered using Graphviz, illustrate a typical cross-validation workflow and a key signaling pathway in cancer drug development.
Cross-Validation Experimental Workflow
A structured workflow is crucial for the effective cross-validation of experimental results. This diagram outlines the key stages in comparing and validating findings across different analytical techniques.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is a major target in cancer therapy.[4][5] Understanding this pathway is essential for developing targeted drugs.
Detailed Experimental Protocols
Reproducibility is contingent on detailed and accurate methodologies. The following sections provide foundational protocols for the analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a workhorse for the quantification of small molecules and proteins in various matrices.
1. Sample Preparation:
-
For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Monitor at a wavelength appropriate for the analyte (e.g., 280 nm for proteins).
3. Data Analysis:
-
Generate a standard curve by injecting known concentrations of the analyte.
-
Quantify the analyte in unknown samples by interpolating their peak areas against the standard curve. The method should demonstrate good linearity with a correlation coefficient (r²) greater than 0.99.[6]
Western Blot
A widely used technique for the detection and semi-quantitative analysis of specific proteins in a complex mixture.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
2. Gel Electrophoresis and Transfer:
-
Separate proteins on a 4-20% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
For quantification, ensure the signal is within the linear range of detection.[7][8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and high-throughput method for quantifying proteins and other biomolecules.
1. Plate Coating:
-
Coat a 96-well plate with a capture antibody diluted in a coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
3. Sample and Standard Incubation:
-
Add standards of known concentrations and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
4. Detection:
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add a substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the standard curve. The limit of detection (LOD) is typically defined as the mean of the blank signal plus 2 or 3 standard deviations.[2]
Targeted Mass Spectrometry
This technique offers high specificity and sensitivity for the absolute quantification of proteins by targeting specific peptides.
1. Sample Preparation:
-
Extract proteins from the sample matrix.
-
Perform a tryptic digest to generate peptides.
-
Spike in a known amount of a stable isotope-labeled internal standard peptide corresponding to the target analyte.
2. LC-MS/MS Analysis:
-
Separate the peptides using a nano-flow liquid chromatography system.
-
Analyze the eluting peptides using a triple quadrupole or high-resolution mass spectrometer operating in a targeted mode (e.g., Selected Reaction Monitoring or Parallel Reaction Monitoring).
3. Data Analysis:
-
Monitor specific precursor-to-fragment ion transitions for both the endogenous and internal standard peptides.
-
Quantify the target peptide by calculating the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
-
Convert the peptide concentration to the protein concentration based on the protein's molecular weight. This method can achieve a wide dynamic range, often exceeding four orders of magnitude.[3]
References
- 1. An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA [quansysbio.com]
- 2. betalifesci.com [betalifesci.com]
- 3. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. HPLC/UV analysis of proteins in dairy products using a hydrophobic interaction chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalirjpac.com [journalirjpac.com]
- 7. licorbio.com [licorbio.com]
- 8. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Synthesis of Tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate: Established Methods vs. A Novel One-Pot Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of established synthetic methods versus a novel, streamlined one-pot approach, offering insights into efficiency, environmental impact, and overall practicality.
This publication benchmarks a new synthetic methodology against traditional routes, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary
The synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate has traditionally been approached through multi-step sequences, most commonly involving the protection of an amino group after the reduction of a nitro functionality. While reliable, these methods can be time-consuming and generate significant waste. This guide introduces and evaluates a novel one-pot reductive amination and in-situ N-Boc protection strategy that offers considerable improvements in efficiency and sustainability.
Comparison of Synthetic Methodologies
Here, we compare two established methods with a new, innovative one-pot synthesis.
Method 1: Two-Step Synthesis via Nitro Reduction and Subsequent N-Boc Protection
This widely-used method involves the initial reduction of 2-(2-nitrophenyl)ethanamine followed by the protection of the resulting aliphatic amine with di-tert-butyl dicarbonate (Boc₂O).
Method 2: N-Boc Protection using tert-Butyl Phenyl Carbonate
An alternative established method utilizes tert-butyl phenyl carbonate for the N-Boc protection of 2-(2-aminophenyl)ethanamine. This method avoids the use of the more reactive Boc anhydride.
Method 3: New One-Pot Reductive Amination and In-situ N-Boc Protection
This novel approach combines the reduction of the nitro group and the N-Boc protection in a single reaction vessel, significantly reducing reaction time, workup procedures, and waste generation.
Data Presentation: A Head-to-Head Comparison
| Parameter | Method 1 (Two-Step) | Method 2 (tert-Butyl Phenyl Carbonate) | Method 3 (New One-Pot) |
| Starting Material | 2-(2-nitrophenyl)ethanamine | 2-(2-aminophenyl)ethanamine | 2-(2-nitrophenyl)ethanamine |
| Key Reagents | Fe/NH₄Cl, (Boc)₂O | tert-Butyl Phenyl Carbonate | Pd/C, H₂, (Boc)₂O |
| Overall Yield | ~75-85% | ~80-90% | >90% |
| Reaction Time | 12-24 hours | 8-16 hours | 4-6 hours |
| Number of Steps | 2 | 1 | 1 |
| Workup Complexity | High (two separate workups) | Moderate | Low (single workup) |
| Atom Economy | Moderate | Good | Excellent |
| Environmental Impact | Moderate (metal waste) | Low | Low (catalytic) |
Experimental Protocols
Method 1: Two-Step Synthesis via Nitro Reduction and N-Boc Protection
Step 1: Reduction of 2-(2-nitrophenyl)ethanamine
To a solution of 2-(2-nitrophenyl)ethanamine (1.0 eq) in ethanol/water (4:1), iron powder (5.0 eq) and ammonium chloride (5.0 eq) are added. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-(2-aminophenyl)ethanamine.
Step 2: N-Boc Protection
The crude 2-(2-aminophenyl)ethanamine (1.0 eq) is dissolved in dichloromethane. Di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq) are added, and the reaction is stirred at room temperature for 8-12 hours. The reaction is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
Method 2: N-Boc Protection using tert-Butyl Phenyl Carbonate
To a solution of 2-(2-aminophenyl)ethanamine (1.0 eq) in a suitable solvent such as ethanol, tert-butyl phenyl carbonate (1.1 eq) is added. The reaction mixture is stirred at room temperature or gentle heating for 8-16 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Method 3: New One-Pot Reductive Amination and In-situ N-Boc Protection
In a single reaction vessel, 2-(2-nitrophenyl)ethanamine (1.0 eq) is dissolved in methanol. Palladium on carbon (10 mol%) and di-tert-butyl dicarbonate (1.2 eq) are added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to yield highly pure tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for the established two-step method and the new one-pot synthesis.
Experimental workflow for the established two-step synthesis.
Streamlined workflow of the new one-pot synthetic method.
Signaling Pathway Application
The utility of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate often lies in its role as a precursor to more complex molecules, such as kinase inhibitors. The aminophenyl moiety can be further functionalized to interact with specific targets in cellular signaling pathways.
Application in the synthesis of a kinase inhibitor.
Conclusion
The novel one-pot reductive amination and in-situ N-Boc protection method for the synthesis of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate presents a significant advancement over established two-step procedures. The key advantages include a dramatically reduced reaction time, higher overall yield, simplified workup, and improved atom economy. This new method aligns with the principles of green chemistry by minimizing waste and energy consumption. For researchers and drug development professionals, this efficient and sustainable approach offers a superior alternative for the production of this key synthetic intermediate, accelerating timelines and reducing the environmental footprint of pharmaceutical synthesis.
Comparative Analysis of Isomeric Purity for [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for determining the isomeric purity of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester. The focus is on providing objective performance comparisons of various analytical techniques, supported by detailed experimental protocols.
Introduction
This compound is a valuable intermediate in pharmaceutical synthesis. Its purity, particularly isomeric purity, is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Potential impurities can include positional isomers (e.g., 3-amino or 4-amino substituted phenyl rings), diastereomers if a chiral center is introduced, and enantiomers. This guide outlines and compares common analytical techniques for identifying and quantifying these impurities.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of common analytical techniques for the isomeric purity analysis of this compound. The data presented is a representative compilation based on typical performance for structurally similar compounds.
| Analytical Technique | Parameter | Alternative 1: Chiral High-Performance Liquid Chromatography (HPLC) | Alternative 2: Achiral High-Performance Liquid Chromatography (HPLC) | Alternative 3: Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Separation Capability | Enantiomers | Excellent | None | None (without chiral shift reagents) |
| Positional Isomers | Good to Excellent | Excellent | Moderate to Good | |
| Diastereomers | Excellent | Good to Excellent | Good | |
| Quantitative Analysis | Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1-1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | ~0.5-2% | |
| Precision (RSD) | < 2% | < 2% | < 5% | |
| Throughput | Analysis Time per Sample | 15-30 minutes | 10-20 minutes | 5-15 minutes |
| Development Effort | Method Development | High | Moderate | Low to Moderate |
| Instrumentation | Required Equipment | HPLC with Chiral Stationary Phase | Standard HPLC with UV detector | NMR Spectrometer |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of enantiomeric impurities. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines and their derivatives.[3][4][5]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or butylamine) may be added to improve peak shape.[3]
-
Gradient/Isocratic: Typically an isocratic elution is sufficient.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Achiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of positional isomers and other non-chiral impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program: A linear gradient from a low to a high percentage of the organic solvent over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used for structural elucidation of impurities and for quantification, especially for impurities present at higher concentrations.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiment: ¹H NMR is typically used for quantification. Specific nuclei (e.g., ¹⁹F if applicable) or 2D NMR techniques (e.g., COSY, HSQC) can aid in structure confirmation.
-
Quantitative NMR (qNMR): For quantification, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
Visualizations
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of isomeric purity.
Caption: Workflow for the analysis of isomeric purity.
References
- 1. s4science.at [s4science.at]
- 2. agilent.com [agilent.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Safety Operating Guide
Proper Disposal of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, a compound often used in complex organic synthesis.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield should be worn.[1][3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[4][5]
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][4][6]
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][4] This can lead to environmental contamination and potential reactions in the drainage system.
-
Keep in Original Container: Whenever possible, leave the chemical in its original, properly labeled container.[1] If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container. The label should include the full chemical name and any associated hazard warnings.
-
Avoid Mixing Wastes: Do not mix this compound with other chemical wastes unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[1] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.
-
Segregate for Collection: Store the waste container in a designated, secure area for hazardous waste collection. This area should be away from general laboratory traffic and incompatible materials.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for chemical disposal. Contact them to schedule a pickup or to receive specific instructions for disposal at your facility. They will ensure the waste is transported and disposed of by a licensed and certified hazardous waste management company.
III. Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[5]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be treated as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's established protocols.
IV. Hazard and Disposal Summary
| Hazard Statement | GHS Classification | Disposal Guideline |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[2][3] | Dispose of as hazardous waste via a licensed disposal company.[1][4][6] |
| Causes skin irritation | Skin irritation (Category 2)[1][2] | Do not allow to enter drains.[1][4] Keep in original, labeled container.[1] |
| Causes serious eye irritation | Eye irritation (Category 2A)[1][2] | Follow all local and national regulations for hazardous waste disposal.[1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3)[2] | Do not mix with other wastes.[1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester (CAS No. 180147-34-6). The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial for minimizing exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Chemical Safety Goggles or Safety Glasses with Side Shields | Must conform to EU Standard EN166 or OSHA's 29 CFR 1910.133. A face shield may be necessary for operations with a high risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use. For prolonged contact, consult the glove manufacturer's specific breakthrough time data.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For larger quantities or where splashing is likely, a chemical-resistant apron is recommended.[4][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a chemical fume hood or if dusts/aerosols may be generated. Use a respirator with an appropriate cartridge for organic vapors and particulates.[5][6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[8]
Storage:
-
Container Integrity: Keep containers tightly closed when not in use and store in an upright position to prevent leakage.[1][9]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. Refrigerated storage may be recommended.[9]
-
Incompatible Materials: Segregate from incompatible materials such as strong acids and oxidizing agents.[3]
-
Security: Store in a locked-up area to prevent unauthorized access.[1][2][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[2]
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[6]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable regulations.[1][2][3][7]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of the specified chemical.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet [chemicalbook.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
